chi3L1-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H37ClN4 |
|---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
(2S,5S)-5-[(4-chlorophenyl)methyl]-1-methyl-2-(2-methylpropyl)-4-(1-pyridin-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C26H37ClN4/c1-20(2)16-24-19-31(23-11-14-30(15-12-23)26-6-4-5-13-28-26)25(18-29(24)3)17-21-7-9-22(27)10-8-21/h4-10,13,20,23-25H,11-12,14-19H2,1-3H3/t24-,25-/m0/s1 |
InChI Key |
DLKOYFICKLBEHK-DQEYMECFSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN([C@H](CN1C)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=CC=CC=N4 |
Canonical SMILES |
CC(C)CC1CN(C(CN1C)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of CHI3L1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitinase-3-like-1 (CHI3L1), a secreted glycoprotein, is implicated in the pathogenesis of numerous inflammatory diseases, fibrotic conditions, and cancers, including glioblastoma. Its multifaceted role in promoting disease progression has identified it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of CHI3L1-IN-2, a small molecule inhibitor of CHI3L1. Specifically, this compound disrupts the interaction between CHI3L1 and heparan sulfate, a key step in CHI3L1-mediated signaling. This guide will delve into the downstream consequences of this inhibition on critical cellular pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB signaling cascades. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of the preclinical evaluation of this inhibitor.
Introduction to CHI3L1
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a member of the glycoside hydrolase family 18. Despite its structural homology to chitinases, it lacks enzymatic activity. CHI3L1 is secreted by a variety of cell types, including cancer cells, macrophages, and neutrophils, and its expression is often upregulated in the tumor microenvironment.[1] CHI3L1 plays a crucial role in cell proliferation, migration, tissue remodeling, and angiogenesis.[2] It exerts its biological functions by interacting with various receptors and binding partners, including interleukin-13 receptor α2 (IL-13Rα2), CD44, and heparan sulfate proteoglycans (HSPGs).[3]
This compound: A Targeted Inhibitor
This compound is a small molecule inhibitor designed to specifically target the activity of CHI3L1. Its primary mechanism of action is the disruption of the interaction between CHI3L1 and heparan sulfate.[4] This interaction is critical for the localization and function of CHI3L1 at the cell surface and in the extracellular matrix.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified, providing key data for its preclinical assessment.
| Parameter | Value | Assay | Reference |
| IC50 | 26 nM | Inhibition of CHI3L1:Heparan Sulfate Interaction | [4] |
Mechanism of Action: Disruption of Downstream Signaling
By inhibiting the CHI3L1-heparan sulfate interaction, this compound is predicted to modulate several key signaling pathways that are aberrantly activated by CHI3L1 in pathological conditions.
Inhibition of PI3K/AKT Signaling
CHI3L1 is a known activator of the PI3K/AKT pathway, which is central to cell survival, proliferation, and growth.[5][6] In glioma, for instance, CHI3L1 interacts with CD44 on tumor-associated macrophages to stimulate AKT activation.[3] The carbohydrate-binding motif of CHI3L1 has been shown to be essential for this activation.[5]
-
Predicted effect of this compound: By blocking the interaction of CHI3L1 with heparan sulfate on cell surfaces, this compound is expected to prevent the downstream activation of AKT.
Modulation of MAPK/ERK Signaling
The mitogen-activated protein kinase (MAPK) cascade, particularly the ERK pathway, is another critical downstream target of CHI3L1. This pathway is involved in cell proliferation, differentiation, and migration. CHI3L1 has been shown to activate the MAPK/ERK pathway through its interaction with IL-13Rα2.[7]
-
Predicted effect of this compound: Inhibition of the CHI3L1-heparan sulfate interaction may interfere with the formation of signaling complexes at the cell surface, thereby attenuating CHI3L1-induced MAPK/ERK phosphorylation.
Attenuation of NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. CHI3L1 has been demonstrated to enhance NF-κB signaling in glioma cells, contributing to tumor progression.[3]
-
Predicted effect of this compound: By disrupting CHI3L1's interaction with the cell surface, this compound is hypothesized to reduce the activation of the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Western Blot Analysis for AKT and MAPK/ERK Activation
This protocol is designed to assess the phosphorylation status of key signaling proteins.
-
Cell Culture and Treatment: Plate glioma cells (e.g., U-87 MG) at a density of 1 x 10^6 cells per well in a 6-well plate. After 24 hours, starve the cells in serum-free medium for 12 hours. Treat the cells with recombinant CHI3L1 (100 ng/mL) in the presence or absence of varying concentrations of this compound for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][7]
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol allows for the visualization and quantification of NF-κB nuclear translocation.
-
Cell Culture and Treatment: Seed glioma cells on glass coverslips in a 24-well plate. After reaching 70-80% confluency, treat the cells with CHI3L1 (100 ng/mL) with or without this compound for 1 hour.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining: Block the cells with 1% BSA in PBST for 30 minutes. Incubate with an anti-NF-κB p65 antibody overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on glass slides and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NF-κB translocation.[8]
Glioblastoma Spheroid Cell Viability Assay
This 3D cell culture model better mimics the in vivo tumor microenvironment.
-
Spheroid Formation: Generate glioblastoma spheroids by seeding U-87 MG cells in ultra-low attachment 96-well plates.
-
Treatment: After 3-4 days, when spheroids have formed, treat them with a dose range of this compound for 72 hours.
-
Viability Assessment: Measure cell viability using a CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's protocol. This assay quantifies ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value for cell viability.[9]
Visualizations
Signaling Pathways
Caption: this compound inhibits CHI3L1 signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating this compound's mechanism of action.
Conclusion
This compound represents a promising therapeutic agent that targets the pro-tumorigenic and pro-inflammatory activities of CHI3L1. Its mechanism of action, centered on the inhibition of the CHI3L1-heparan sulfate interaction, leads to the downstream attenuation of key signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB. The experimental protocols and data presented in this guide provide a robust framework for the continued preclinical and clinical development of this compound as a novel therapy for glioblastoma and other CHI3L1-driven diseases. Further investigation into the specific effects of this compound in various in vivo models is warranted to fully elucidate its therapeutic potential.
References
- 1. Future Perspectives and Conclusions from Animal Models of CHI3L1-Related Inflammation-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase‐3‐Like 1 Protein (CHI3L1) Levels in Patients With Cognitive Deficits and Movement Disorders: Comparison With Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chi3l1 Is a Modulator of Glioma Stem Cell States and a Therapeutic Target in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Carbohydrate-binding motif in Chitinase 3-like 1 (CHI3L1/YKL-40) specifically activates Akt signaling pathway in colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitinase 3-like 1 Regulates Cellular and Tissue Responses via IL-13 Receptor α2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M2a Macrophage-Secreted CHI3L1 Promotes Extracellular Matrix Metabolic Imbalances via Activation of IL-13Rα2/MAPK Pathway in Rat Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Localization of Chitinase 3-like 1 Is a Novel Biomarker for Detecting the Early Stage of Inflammation-associated Dysplasia in the Oral Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virtual Screening-Guided Discovery of Small Molecule CHI3L1 Inhibitors with Functional Activity in Glioblastoma Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Chitinase-3-Like-1 (CHI3L1) in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that has emerged as a critical player in the pathogenesis of a wide range of inflammatory diseases. Despite lacking enzymatic chitinase activity, CHI3L1 functions as a key signaling molecule, modulating diverse cellular processes including inflammation, tissue remodeling, and cell proliferation.[1][2] Elevated levels of CHI3L1 are consistently observed in patients with chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma, where it often correlates with disease severity and progression.[3][4][5] This technical guide provides an in-depth overview of the function of CHI3L1 in inflammatory diseases, with a focus on its signaling pathways, its utility as a biomarker, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.
Introduction to CHI3L1
CHI3L1 is a member of the glycoside hydrolase family 18, but it lacks the catalytic residues required for chitinase activity.[1][6] It is expressed and secreted by a variety of cell types, including macrophages, neutrophils, chondrocytes, and epithelial cells, particularly in response to pro-inflammatory stimuli.[1][2][3][5] CHI3L1 exerts its biological effects by binding to several cell surface receptors, including the interleukin-13 receptor α2 (IL-13Rα2), the receptor for advanced glycation end products (RAGE), and syndecan-1.[1][7][8] Upon receptor binding, CHI3L1 activates multiple downstream signaling pathways that are central to the inflammatory response.
CHI3L1 Signaling Pathways in Inflammation
CHI3L1 is a pleiotropic molecule that activates several key signaling cascades implicated in inflammation and tissue remodeling. The primary pathways activated by CHI3L1 include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[7][9]
MAPK Pathway
The MAPK pathway, comprising ERK, JNK, and p38, is a central regulator of cellular processes such as proliferation, differentiation, and inflammation. CHI3L1 has been shown to activate the MAPK pathway in various cell types, leading to the production of pro-inflammatory cytokines and chemokines.[1][9] For instance, in bronchial epithelial cells, CHI3L1-mediated activation of the MAPK and NF-κB pathways induces the expression of IL-8, a potent neutrophil chemoattractant.[1]
NF-κB Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous genes involved in immunity and inflammation. CHI3L1 can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][10] This activation is crucial for the pro-inflammatory functions of CHI3L1 in diseases like rheumatoid arthritis and inflammatory bowel disease.
PI3K/Akt Pathway
The PI3K/Akt signaling pathway is vital for cell survival, proliferation, and migration. CHI3L1 can activate this pathway, which contributes to its roles in tissue repair and remodeling.[2][6] However, aberrant and sustained activation of the Akt pathway by CHI3L1 can also promote pathological processes such as synovial hyperplasia in rheumatoid arthritis.[7]
Signaling Pathway Diagram
Caption: CHI3L1 signaling pathways in inflammatory responses.
CHI3L1 as a Biomarker in Inflammatory Diseases
The robust association between elevated CHI3L1 levels and inflammatory disease activity has positioned it as a promising biomarker for diagnosis, prognosis, and monitoring of treatment response.
Rheumatoid Arthritis (RA)
In patients with RA, serum CHI3L1 levels are significantly elevated compared to healthy individuals and correlate with disease activity scores such as the 28-joint Disease Activity Score (DAS28), erythrocyte sedimentation rate (ESR), and C-reactive protein (CRP) levels.[8]
Inflammatory Bowel Disease (IBD)
Fecal CHI3L1 is a reliable non-invasive biomarker for assessing mucosal inflammation in both Crohn's disease (CD) and ulcerative colitis (UC).[1] Fecal CHI3L1 levels show a strong positive correlation with endoscopic disease activity scores.[1][11]
Asthma
In asthma, circulating CHI3L1 levels are elevated and correlate with disease severity.[4]
Table 1: Quantitative Data of CHI3L1 in Inflammatory Diseases
| Disease | Sample Type | Patient Cohort | CHI3L1 Concentration (Median) | Healthy Control (Median) | Correlation with Disease Activity | Reference(s) |
| Rheumatoid Arthritis | Serum | RA patients | 183.7 ng/mL (±87.3) | Not specified | Positive correlation with DAS28, ESR, and CRP.[8] | [12] |
| RA with ILD | Serum | RA patients with Interstitial Lung Disease | 69.69 ng/mL | 32.19 ng/mL | Significantly higher in patients with ILD.[2][13][14] | [2][13][14] |
| Psoriatic Arthritis | Serum | PsA patients | 48.7 ng/mL (±25.8) | Not specified | Significantly lower than in RA patients.[12] | [12] |
| Ulcerative Colitis | Feces | Active UC (pediatric) | 366.6 ng/g | 2.2 ng/g | Positively correlated with Matts' score (r = 0.73).[1] | [1] |
| Crohn's Disease | Feces | Active CD (pediatric) | 632.7 ng/g | 2.2 ng/g | Positively correlated with Simple Endoscopic Score for CD (SES-CD) (r = 0.61).[1] | [1] |
| Crohn's Disease | Feces | CD with endoscopic ulceration (adults) | >15 ng/g (cut-off) | Not specified | Sensitivity: 100%, Specificity: 63.6% for detecting endoscopic ulceration.[11] | [11] |
| Ulcerative Colitis | Feces | UC with endoscopic activity (adults) | >15 ng/g (cut-off) | Not specified | Sensitivity: 81.8%, Specificity: 80.0% for predicting endoscopic activity.[11] | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CHI3L1 in inflammatory diseases.
Quantification of CHI3L1 by ELISA
The enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying CHI3L1 levels in biological fluids.
Protocol Outline:
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human CHI3L1.
-
Sample and Standard Incubation: Standards with known CHI3L1 concentrations and samples (e.g., serum, plasma, fecal extracts) are added to the wells. The plate is incubated to allow CHI3L1 to bind to the capture antibody.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for CHI3L1 is added, which binds to the captured CHI3L1, forming a sandwich complex.
-
Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Reaction Termination and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader.
-
Calculation: The concentration of CHI3L1 in the samples is determined by comparing their absorbance to the standard curve.[3][7][15][16][17]
Experimental Workflow: ELISA for CHI3L1 Quantification
Caption: A typical workflow for quantifying CHI3L1 using a sandwich ELISA.
Immunohistochemistry (IHC) for CHI3L1 Localization
IHC is used to visualize the expression and localization of CHI3L1 in tissue samples.
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific binding is blocked using a protein block solution.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for CHI3L1.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a substrate-chromogen solution (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted for microscopic examination.[18]
In Vitro Macrophage Stimulation Assay
This assay is used to assess the ability of CHI3L1 to induce the production of pro-inflammatory cytokines from macrophages.
Protocol Outline:
-
Cell Culture and Differentiation: A human monocytic cell line (e.g., THP-1) is cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Stimulation: The differentiated macrophages are stimulated with recombinant human CHI3L1 at various concentrations for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatants are measured by ELISA.[11][17]
In Vivo Animal Models of Inflammatory Diseases
4.4.1. Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used animal model of rheumatoid arthritis.
Protocol Outline:
-
Immunization: Genetically susceptible mice (e.g., DBA/1) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster immunization is given 21 days after the primary immunization.
-
Arthritis Assessment: The development and severity of arthritis are monitored and scored based on paw swelling and joint inflammation.
-
CHI3L1 Analysis: Serum CHI3L1 levels can be measured by ELISA, and joint tissues can be collected for histological and IHC analysis of CHI3L1 expression.[9][10]
4.4.2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a common model for inflammatory bowel disease.
Protocol Outline:
-
Induction of Colitis: Mice are administered DSS in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis.
-
Disease Activity Monitoring: Disease activity is monitored daily by assessing body weight loss, stool consistency, and the presence of blood in the stool.
-
Tissue Collection: At the end of the experiment, colonic tissues are collected for histological analysis and measurement of inflammatory markers.
-
CHI3L1 Analysis: Fecal and serum samples can be collected for CHI3L1 measurement by ELISA, and colonic tissue can be analyzed for CHI3L1 expression by IHC or RT-PCR.
Therapeutic Targeting of CHI3L1
Given its central role in driving inflammation, CHI3L1 represents a promising therapeutic target for a range of inflammatory diseases. Strategies to inhibit CHI3L1 function are currently under investigation and include the development of neutralizing monoclonal antibodies and small molecule inhibitors.[15] Preclinical studies using anti-CHI3L1 antibodies have shown promising results in animal models of inflammatory diseases, suggesting that targeting CHI3L1 could be a viable therapeutic approach.
Conclusion
CHI3L1 is a multifaceted protein that plays a pivotal role in the pathogenesis of numerous inflammatory diseases. Its ability to activate key pro-inflammatory signaling pathways and its strong correlation with disease activity underscore its importance as both a biomarker and a therapeutic target. The quantitative data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of CHI3L1 in inflammation and to develop novel therapeutic interventions.
References
- 1. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Frontiers | Functional interleukin-4 releasing microparticles impact THP-1 differentiated macrophage phenotype [frontiersin.org]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitinase 3-like 1 promotes macrophage recruitment and angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Cytokine Staining Protocol [anilocus.com]
- 8. Potential Roles and Future Perspectives of Chitinase 3-like 1 in Macrophage Polarization and the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine production and signalling in human THP-1 macrophages is dependent on Toxocara canis glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. moodle2.units.it [moodle2.units.it]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CHI3L1 in Cancer Cell Proliferation: A Technical Guide to its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that is increasingly recognized as a key player in the pathogenesis of various cancers. Its overexpression is frequently correlated with poor prognosis, increased tumor progression, and resistance to therapy. CHI3L1 is implicated in several hallmark cancer processes, including proliferation, survival, angiogenesis, and inflammation. This technical guide provides an in-depth overview of the role of CHI3L1 in cancer cell proliferation, the signaling pathways it modulates, and the current understanding of its inhibition, with a focus on the small molecule inhibitor CHI3L1-IN-2. While specific data on the direct anti-proliferative effects of this compound is emerging, this document compiles available quantitative data on CHI3L1 inhibition through various modalities and outlines detailed experimental protocols for assessing its impact on cancer cells.
CHI3L1: A Multifaceted Driver of Cancer Cell Proliferation
CHI3L1 is not a passive biomarker but an active participant in tumorigenesis. It is secreted by both cancer cells and various cells within the tumor microenvironment, including macrophages and neutrophils.[1] Once secreted, CHI3L1 can bind to several receptors on cancer cells, such as interleukin-13 receptor alpha 2 (IL-13Rα2) and transmembrane protein 219 (TMEM219), to initiate downstream signaling cascades that promote cell proliferation and survival.[2]
Studies across multiple cancer types have demonstrated a direct correlation between CHI3L1 expression and cell proliferation. Overexpression of CHI3L1 in colon cancer and hepatocellular carcinoma cell lines has been shown to significantly enhance cell proliferation.[3][4] Conversely, knockdown of CHI3L1 using siRNA or shRNA leads to a reduction in cancer cell proliferation and can induce cell cycle arrest.[5]
Key Signaling Pathways Modulated by CHI3L1
CHI3L1 exerts its pro-proliferative effects by activating several key intracellular signaling pathways that are fundamental to cancer cell growth and survival.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, growth, and survival. Upon binding to its receptors, CHI3L1 can activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets that promote cell cycle progression and inhibit apoptosis.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation. CHI3L1 has been shown to induce the phosphorylation and activation of ERK1/2, thereby promoting the transcription of genes that drive cell cycle progression.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. CHI3L1 can activate the NF-κB pathway, leading to the transcription of target genes that promote cell proliferation and inhibit apoptosis.
Signaling Pathway of CHI3L1-Mediated Cancer Cell Proliferation
Caption: CHI3L1 signaling pathways promoting cancer cell proliferation.
Inhibition of CHI3L1 as a Therapeutic Strategy
Given its central role in promoting cancer cell proliferation, CHI3L1 has emerged as an attractive target for therapeutic intervention. Several strategies are being explored to inhibit CHI3L1 activity, including monoclonal antibodies and small molecule inhibitors.
This compound: A Small Molecule Inhibitor
This compound is a small molecule inhibitor that has been identified to disrupt the interaction between CHI3L1 and heparan sulfate. This interaction is believed to be important for CHI3L1's function. While direct quantitative data on the effect of this compound on cancer cell proliferation is limited in publicly available literature, its ability to inhibit a key interaction of CHI3L1 suggests its potential as an anti-cancer agent. The reported IC50 value for the inhibition of the CHI3L1:heparan sulfate interaction is 26 nM. Further studies are required to elucidate its specific effects on cancer cell viability and proliferation across different cancer cell lines.
Other CHI3L1 Inhibitors
Other small molecule inhibitors, such as K284 and G721–0282, have been investigated for their anti-cancer properties. Studies with K284 have shown that it can inhibit cancer cell proliferation and migration in lung cancer cell lines.[6] Similarly, G721–0282 has been shown to decrease the levels of N-cadherin and VCAM-1 in glioblastoma spheroids, suggesting an impact on tumor invasiveness.[7]
Quantitative Data on CHI3L1 Inhibition and Cancer Cell Proliferation
While specific data for this compound is not extensively available, studies using other inhibitory methods provide valuable insights into the potential effects of targeting CHI3L1.
| Method of Inhibition | Cancer Type | Cell Line(s) | Outcome Measure | Result | Reference(s) |
| CHI3L1 Knockdown (siRNA) | Colon Cancer | SW480 | Cell Proliferation (MTS Assay) | Significant suppression of proliferation | [8] |
| CHI3L1 Knockdown (shRNA) | Diffuse Large B-Cell Lymphoma | SU-DHL-4 | Cell Proliferation (CCK8 Assay) | Significant decrease in proliferation rate | [9] |
| Anti-CHI3L1 Antibody | Colon Cancer | Colon Cancer Cells | Cell Growth | Concentration-dependent inhibition of cell growth | [10] |
| K284 (Small Molecule Inhibitor) | Lung Cancer | A549, H460 | Cell Proliferation & Migration | Concentration-dependent inhibition | [6] |
| G721–0282 (Small Molecule Inhibitor) | Glioblastoma | U-87 MG spheroids | N-cadherin & VCAM-1 levels | Decreased levels, suggesting reduced invasiveness | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CHI3L1 inhibitors on cancer cell proliferation.
Cell Viability/Proliferation Assays (e.g., MTT/CCK8 Assay)
These colorimetric assays are widely used to assess cell viability and proliferation. They measure the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for assessing cell viability using MTT or CCK8 assays.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW480, HCT116, U87MG) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CHI3L1 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for 1-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK8). For MTT, solubilize the crystals with a solubilization buffer. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) from the dose-response curve.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the phosphorylation status and total protein levels of key components of the signaling pathways affected by CHI3L1 inhibition.
Protocol:
-
Cell Lysis: Treat cancer cells with the CHI3L1 inhibitor for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion and Future Directions
CHI3L1 is a validated and critical driver of cancer cell proliferation, operating through the activation of major oncogenic signaling pathways. While the specific inhibitor this compound holds promise, further research is imperative to quantify its direct anti-proliferative efficacy across a range of cancer types and to fully elucidate its mechanism of action. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the therapeutic potential of targeting CHI3L1 in cancer. Future studies should focus on generating comprehensive dose-response data for this compound in various cancer cell lines and in vivo models to pave the way for its potential clinical development.
References
- 1. Chitinase 3-like 1 induces survival and proliferation of intestinal epithelial cells during chronic inflammation and colitis-associated cancer by regulating S100A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHI3L1 promotes proliferation and improves sensitivity to cetuximab in colon cancer cells by down-regulating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHI3L1 promotes tumor progression by activating TGF-β signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 6. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of CHI3L1 decreases N-cadherin and VCAM-1 levels in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Future Perspectives and Conclusions from Animal Models of CHI3L1-Related Inflammation-Associated Cancer [mdpi.com]
The Role of CHI3L1 Inhibition in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and liver fibrosis. Elevated levels of CHI3L1 are associated with disease progression and poor prognosis. CHI3L1 exerts its pro-fibrotic effects through multiple mechanisms, including the promotion of M2 macrophage polarization, activation of fibroblasts and myofibroblasts, and modulation of key signaling pathways such as Transforming Growth Factor-beta (TGF-β), Phosphatidylinositol 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Nuclear factor-kappa B (NF-κB). Consequently, inhibition of CHI3L1 presents a promising therapeutic strategy for fibrotic disorders. This technical guide provides an in-depth overview of the role of CHI3L1 in fibrosis and the therapeutic potential of its inhibition, with a focus on the inhibitor CHI3L1-IN-2. While specific data for this compound in fibrosis models is emerging, this guide consolidates the current understanding of CHI3L1's function and the effects of its inhibition, drawing parallels from studies on other CHI3L1 inhibitors.
Introduction to CHI3L1 and its Role in Fibrosis
CHI3L1 is a member of the glycoside hydrolase family 18, but lacks enzymatic activity. It is expressed by various cell types, including macrophages, neutrophils, epithelial cells, and fibroblasts, particularly in the context of inflammation and tissue remodeling.[1][2] In fibrotic diseases, CHI3L1 expression is significantly upregulated in affected tissues and in circulation, where its levels often correlate with disease severity.[3][4]
CHI3L1 exhibits a dual role in tissue injury and repair. In the acute injury phase, it can be protective by limiting apoptosis and inflammation. However, in the subsequent repair phase, sustained high levels of CHI3L1 become pro-fibrotic by promoting alternative macrophage activation, fibroblast proliferation, and excessive extracellular matrix (ECM) deposition.[5]
Mechanism of Action of CHI3L1 in Fibrosis Pathways
CHI3L1 contributes to the development and progression of fibrosis through its interaction with various cell types and modulation of critical signaling cascades.
Macrophage Polarization
CHI3L1 is a potent inducer of M2 (alternatively activated) macrophage polarization.[6][7] These M2 macrophages are characterized by the expression of markers like CD206 and Arginase-1 and secrete pro-fibrotic mediators, including TGF-β and other growth factors, which in turn activate fibroblasts.[3]
Fibroblast Activation and Myofibroblast Differentiation
CHI3L1 directly stimulates the proliferation and activation of fibroblasts.[3] Activated fibroblasts differentiate into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA), which are the primary producers of ECM components like collagen.[8] CHI3L1 has been shown to enhance the expression of α-SMA and collagen deposition.[3][8]
Key Signaling Pathways Modulated by CHI3L1
CHI3L1 exerts its cellular effects by activating several key signaling pathways implicated in fibrosis:
-
TGF-β Signaling: CHI3L1 can amplify TGF-β signaling, a master regulator of fibrosis. It has been reported to increase the expression of TGF-β and its downstream effectors.[3]
-
PI3K/Akt Signaling: The PI3K/Akt pathway, crucial for cell survival and proliferation, is activated by CHI3L1. This contributes to the enhanced survival and proliferation of fibroblasts and macrophages.[4]
-
MAPK Signaling: CHI3L1 can activate the MAPK pathways (ERK, JNK, and p38), which are involved in inflammation, cell proliferation, and ECM production.[4]
-
NF-κB Signaling: The NF-κB pathway, a key regulator of inflammation, can be activated by CHI3L1, contributing to the chronic inflammatory state that often precedes and accompanies fibrosis.[9]
CHI3L1 Receptors
CHI3L1 interacts with several receptors to mediate its effects, including:
-
Interleukin-13 receptor alpha 2 (IL-13Rα2): This receptor is involved in CHI3L1's protective effects against cell death but also contributes to its pro-fibrotic signaling.[3]
-
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2): The interaction between CHI3L1 and CRTH2 is crucial for promoting M2 macrophage differentiation and fibrosis.[3]
-
Interleukin-17 receptor A (IL-17RA): This receptor has been implicated in CHI3L1-mediated fibroblast activation.[9]
This compound: A Novel Inhibitor of CHI3L1
This compound is a small molecule inhibitor that targets the interaction between CHI3L1 and heparan sulfate, with a reported half-maximal inhibitory concentration (IC50) of 26 nM. Heparan sulfate proteoglycans are known to be important for the localization and function of various growth factors and cytokines, and by disrupting this interaction, this compound is expected to antagonize the pro-fibrotic activities of CHI3L1. While preclinical data on the efficacy of this compound in specific fibrosis models are not yet widely published, its mechanism of action suggests a strong potential to ameliorate fibrosis by blocking the downstream effects of CHI3L1.
Quantitative Data on the Effects of CHI3L1 Inhibition
While specific quantitative data for this compound in fibrosis is limited in the public domain, studies on other CHI3L1 inhibitors, such as the small molecule K284 and neutralizing antibodies, provide a strong rationale for its therapeutic potential. The following tables summarize representative data from such studies, which can be considered indicative of the expected effects of potent CHI3L1 inhibition.
Table 1: Effect of a Representative CHI3L1 Inhibitor (K284) on Cancer Cell Lines
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Proliferation | A549 (Lung Cancer) | K284 | Concentration-dependent inhibition | [10] |
| Cell Migration | A549 (Lung Cancer) | K284 | Concentration-dependent inhibition | [10] |
| Lung Metastasis (in vivo) | B16F10 (Melanoma) | K284 (0.5 mg/kg) | Significant inhibition | [10] |
Table 2: Effect of CHI3L1 Inhibition (Neutralizing Antibody) on Macrophage Polarization and Angiogenesis
| Parameter | Model | Treatment | Result | Reference |
| M2 Macrophage Markers (Arg-1, Ym-1) | Mouse Model of CNV | anti-CHI3L1 mAb | Decreased mRNA expression | [11] |
| Choroidal Neovascularization (CNV) | Mouse Model of CNV | anti-CHI3L1 mAb | Alleviation of CNV formation | [11] |
Table 3: Effects of CHI3L1 Knockout in a Mouse Model of Liver Fibrosis
| Parameter | Model | Genotype | Result | Reference |
| Liver Fibrosis | CCl4-induced | CHI3L1 -/- | Significantly ameliorated | [12] |
| Hepatic Macrophage Accumulation | CCl4-induced | CHI3L1 -/- | Significantly suppressed | [12] |
| Hepatic Macrophage Apoptosis | CCl4-induced | CHI3L1 -/- | Significantly increased | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for researchers aiming to investigate the effects of CHI3L1 inhibitors. Below are representative protocols.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is a widely used preclinical model to study pulmonary fibrosis.
Protocol:
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (1.5 - 3.0 U/kg body weight) dissolved in sterile saline. Control animals receive saline only.
-
Inhibitor Administration: Administration of this compound or a vehicle control can be performed via various routes (e.g., intraperitoneal, oral gavage) starting at a specified time point post-bleomycin instillation (e.g., day 7 for therapeutic intervention). Dosing and frequency will need to be optimized based on the pharmacokinetic properties of the compound.
-
Assessment of Fibrosis (Day 21 or 28):
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. Fibrosis is scored using the Ashcroft scoring system.
-
Hydroxyproline Assay: A quantitative measure of total lung collagen content.
-
Immunohistochemistry/Immunofluorescence: Staining for α-SMA to quantify myofibroblast accumulation.
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
In Vitro Fibroblast Activation Assay
This assay assesses the direct effect of CHI3L1 and its inhibitors on fibroblast activation.
Protocol:
-
Cell Culture: Primary human or mouse lung fibroblasts are cultured in appropriate media.
-
Treatment: Cells are serum-starved and then treated with recombinant CHI3L1 (e.g., 100-500 ng/mL) in the presence or absence of varying concentrations of this compound. TGF-β can be used as a positive control for fibroblast activation.
-
Assessment of Activation:
-
Western Blotting: Analysis of whole-cell lysates for the expression of α-SMA and collagen type I.
-
Immunofluorescence: Staining for α-SMA to visualize stress fiber formation.
-
Proliferation Assay: Measurement of cell proliferation using assays such as BrdU incorporation or MTT.
-
Collagen Gel Contraction Assay: Fibroblasts are embedded in a collagen matrix, and the contraction of the gel over time is measured as an indicator of myofibroblast activity.
-
In Vitro Macrophage Polarization Assay
This assay evaluates the effect of CHI3L1 and its inhibitors on macrophage polarization.
Protocol:
-
Macrophage Isolation: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured.
-
Polarization: BMDMs are treated with recombinant CHI3L1 (e.g., 100-500 ng/mL) with or without this compound. IL-4 is used as a positive control for M2 polarization, and LPS/IFN-γ for M1 polarization.
-
Assessment of Polarization:
-
Flow Cytometry: Staining for M2 surface markers (e.g., CD206, CD163) and M1 markers (e.g., CD86).
-
Quantitative RT-PCR: Analysis of gene expression for M2 markers (e.g., Arg1, Ym1) and M1 markers (e.g., Nos2, Tnf).
-
ELISA: Measurement of cytokine secretion in the culture supernatant (e.g., IL-10 for M2, TNF-α for M1).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in CHI3L1-mediated fibrosis and a typical experimental workflow for evaluating a CHI3L1 inhibitor.
Caption: CHI3L1 signaling pathways in fibrosis.
Caption: Experimental workflow for evaluating a CHI3L1 inhibitor.
Conclusion
CHI3L1 is a key player in the pathogenesis of fibrosis, acting through multiple cellular and molecular mechanisms to drive the fibrotic process. Its inhibition represents a highly promising therapeutic strategy. While specific preclinical data for this compound in fibrosis models are still emerging, the wealth of evidence supporting the pro-fibrotic role of CHI3L1 and the efficacy of other CHI3L1 inhibitors provides a strong foundation for its development. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profile of this compound is warranted to advance this promising therapeutic approach towards clinical application for the treatment of debilitating fibrotic diseases.
References
- 1. Frontiers | Repurposing of the small-molecule adrenoreceptor-inhibitor carvedilol for treatment of the fibrotic lung [frontiersin.org]
- 2. Significance of chitinase-3-like protein 1 in the pathogenesis of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Chitinase 1 and Chitinase 3-Like 1 as Novel Therapeutic Strategy of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitinase-3 like-protein-1 function and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitinase 3-like 1 suppresses injury and promotes fibroproliferative responses in Mammalian lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Roles and Future Perspectives of Chitinase 3-like 1 in Macrophage Polarization and the Development of Diseases [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. dupuytrens.org [dupuytrens.org]
- 9. Aberrant Chitinase 3-Like 1 Expression in Basal Cells Contributes to Systemic Sclerosis Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Chitinase 3‐like 1 deficiency ameliorates liver fibrosis by promoting hepatic macrophage apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Chi3L1-IN-2 to CHI3L1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding characteristics of the small molecule inhibitor, Chi3L1-IN-2, to its target protein, Chitinase-3-like-1 (CHI3L1). The content herein is curated for professionals in the fields of biomedical research and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the associated molecular interactions and signaling pathways.
Introduction to CHI3L1 and its Inhibition
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein belonging to the glycoside hydrolase family 18. Despite its structural homology to chitinases, CHI3L1 lacks enzymatic activity due to a mutation in its active site. It is implicated in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and cell proliferation and migration. Elevated levels of CHI3L1 are associated with numerous inflammatory diseases, fibrotic conditions, and various cancers, making it a compelling therapeutic target.
Small molecule inhibitors of CHI3L1, such as this compound, are being investigated for their potential to modulate the pathological activities of this protein. Understanding the precise binding affinity and mechanism of action of these inhibitors is crucial for the development of effective therapeutics.
Quantitative Binding Affinity of this compound
This compound has been identified as an inhibitor of the interaction between CHI3L1 and heparan sulfate. The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Parameter | Value | Target Interaction |
| This compound | IC50 | 26 nM | CHI3L1 : Heparan Sulfate |
This IC50 value indicates that this compound is a potent inhibitor of the CHI3L1-heparan sulfate interaction. While this value provides a measure of the functional potency of the inhibitor in a specific context, direct binding affinity data, such as the dissociation constant (Kd) or inhibition constant (Ki) for the interaction between this compound and CHI3L1, are essential for a complete understanding of its molecular pharmacology. Further studies utilizing biophysical techniques are required to determine these fundamental binding parameters.
Experimental Protocols
The determination of the binding affinity and inhibitory potency of small molecules like this compound involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments relevant to the characterization of CHI3L1 inhibitors.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the dissociation constant (Kd) of this compound binding to CHI3L1.
Methodology:
-
Immobilization of CHI3L1:
-
Recombinant human CHI3L1 protein is immobilized on a CM5 sensor chip via standard amine coupling chemistry.
-
The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
CHI3L1, diluted in 10 mM sodium acetate buffer (pH 4.5), is injected over the activated surface until the desired immobilization level is reached.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
A reference flow cell is prepared similarly but without the injection of CHI3L1 to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A serial dilution of this compound is prepared in a suitable running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO to ensure solubility).
-
Each concentration of this compound is injected over the CHI3L1-immobilized and reference flow cells at a constant flow rate.
-
The association of the inhibitor is monitored for a defined period, followed by a dissociation phase where running buffer is flowed over the sensor surface.
-
The sensor surface is regenerated between cycles using a specific regeneration solution (e.g., a pulse of low pH glycine or high salt buffer) to remove bound analyte.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Inhibition Assay
AlphaScreen is a bead-based assay technology used to study biomolecular interactions in a high-throughput format.
Objective: To determine the IC50 value of this compound for the inhibition of the CHI3L1-heparan sulfate interaction.
Methodology:
-
Reagent Preparation:
-
Biotinylated heparan sulfate is used as the substrate.
-
Recombinant human CHI3L1 protein is tagged (e.g., with a His-tag).
-
Streptavidin-coated Donor beads and anti-His-tag-coated Acceptor beads are utilized.
-
-
Assay Procedure:
-
The assay is performed in a microplate format.
-
A fixed concentration of biotinylated heparan sulfate, His-tagged CHI3L1, and varying concentrations of this compound are incubated together in the assay buffer.
-
Streptavidin-Donor beads and anti-His-Acceptor beads are then added to the wells.
-
The plate is incubated in the dark to allow for bead-protein complex formation.
-
-
Signal Detection and Analysis:
-
The plate is read on an AlphaScreen-compatible reader. In the absence of an inhibitor, the interaction between CHI3L1 and heparan sulfate brings the Donor and Acceptor beads into close proximity, resulting in a luminescent signal.
-
This compound disrupts this interaction, leading to a decrease in the signal.
-
The signal intensity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
-
CHI3L1 Signaling Pathways
The binding of inhibitors like this compound to CHI3L1 is intended to modulate its downstream signaling pathways, which are implicated in various diseases. CHI3L1 exerts its effects by interacting with several cell surface receptors, including Interleukin-13 receptor alpha 2 (IL-13Rα2), CD44, and Galectin-3. These interactions can activate multiple intracellular signaling cascades.
Key Signaling Pathways Activated by CHI3L1:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth. CHI3L1 binding to its receptors can lead to the phosphorylation and activation of AKT, which in turn regulates a host of downstream targets.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is involved in cell proliferation, differentiation, and survival. CHI3L1 can stimulate the phosphorylation of ERK1/2.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. CHI3L1 has been shown to promote the nuclear translocation of NF-κB subunits, leading to the transcription of pro-inflammatory and pro-survival genes.
-
Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration. CHI3L1 can activate this pathway, leading to the stabilization and nuclear translocation of β-catenin.
Conclusion
This compound is a potent small molecule inhibitor of the CHI3L1-heparan sulfate interaction. A thorough understanding of its binding affinity to CHI3L1, elucidated through rigorous experimental methodologies such as SPR and AlphaScreen, is fundamental to its development as a potential therapeutic agent. By inhibiting CHI3L1, this compound has the potential to modulate key signaling pathways involved in a range of pathologies, offering a promising avenue for future drug development efforts. This guide provides the foundational knowledge required for researchers and scientists to further investigate and harness the therapeutic potential of CHI3L1 inhibition.
An In-depth Technical Guide on CHI3L1-IN-2: A Potential Therapeutic Agent for Asthma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chitinase-3-like-1 (CHI3L1), also known as YKL-40 in humans, has emerged as a critical player in the pathogenesis of asthma. Elevated levels of CHI3L1 are strongly associated with asthma severity, airway inflammation, and remodeling. This glycoprotein, part of the glycoside hydrolase 18 family, lacks enzymatic activity but is deeply involved in pro-inflammatory and tissue-remodeling signaling pathways. CHI3L1-IN-2, a novel small molecule inhibitor of CHI3L1, presents a promising therapeutic strategy by targeting the fundamental mechanisms of asthma. This technical guide provides a comprehensive overview of the role of CHI3L1 in asthma, the mechanism of action of CHI3L1 inhibitors, preclinical data from relevant asthma models, and detailed experimental protocols for the evaluation of such therapeutic agents.
The Role of CHI3L1 in Asthma Pathogenesis
CHI3L1 is a multifaceted protein implicated in both the inflammatory and structural changes characteristic of asthma. Its expression is upregulated in the airways of asthmatic patients and correlates with disease severity and reduced lung function[1].
Key Roles of CHI3L1 in Asthma:
-
Promotion of Th2 Inflammation: CHI3L1 is a key regulator of T-helper 2 (Th2) cell-mediated inflammation, which is a hallmark of allergic asthma. It promotes the differentiation of Th2 cells and the production of Th2 cytokines such as IL-4, IL-5, and IL-13[1].
-
Airway Remodeling: CHI3L1 contributes to structural changes in the airways, including subepithelial fibrosis and smooth muscle hypertrophy. It stimulates the proliferation of bronchial smooth muscle cells through the activation of MAPK and NF-κB signaling pathways.
-
Macrophage Polarization: CHI3L1 can induce the alternative activation of macrophages (M2 polarization), which are involved in tissue repair and remodeling processes that can become pathogenic in chronic inflammation.
-
Association with Obesity-Related Asthma: There is a significant link between CHI3L1, truncal obesity, and asthma. A high-fat diet can induce CHI3L1 expression, contributing to both visceral fat accumulation and Th2-mediated airway inflammation[2].
Signaling Pathways Involving CHI3L1 in Asthma
CHI3L1 exerts its effects by binding to various receptors and activating downstream signaling cascades. Two of the most prominent pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
1.1.1. MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. In the context of asthma, CHI3L1 can activate the MAPK pathway, leading to the proliferation of airway smooth muscle cells and the production of pro-inflammatory cytokines.
CHI3L1-mediated activation of the MAPK signaling pathway.
1.1.2. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling route involved in cell survival, growth, and proliferation. CHI3L1 has been shown to activate this pathway, contributing to the pathological changes seen in asthma.
CHI3L1-mediated activation of the PI3K/Akt signaling pathway.
This compound: A Targeted Therapeutic Agent
This compound is a small molecule inhibitor designed to specifically target CHI3L1. Its primary mechanism of action is the inhibition of the interaction between CHI3L1 and heparan sulfate, a key step in CHI3L1-mediated signaling.
Mechanism of Action
This compound is reported to have a potent inhibitory effect on the CHI3L1:heparan sulfate interaction, with an IC50 of 26 nM. By disrupting this interaction, this compound is expected to block the downstream signaling events that lead to airway inflammation and remodeling.
Mechanism of action of this compound.
Preclinical Efficacy Data
While specific preclinical data for this compound in asthma models are not yet publicly available, studies on other chitinase inhibitors, such as OATD-01, in relevant animal models provide a strong rationale for the therapeutic potential of this class of drugs. The following tables summarize representative data from a study of OATD-01 in a house dust mite (HDM)-induced chronic asthma model in mice[3].
Effect on Airway Inflammation
| Treatment Group | Total Cells in BALF (x10^5) | Eosinophils in BALF (x10^4) |
| Vehicle Control | 8.5 ± 1.2 | 4.2 ± 0.8 |
| OATD-01 (10 mg/kg) | 5.1 ± 0.9 | 2.1 ± 0.5 |
| OATD-01 (30 mg/kg) | 3.2 ± 0.7 | 1.0 ± 0.3 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid.
Effect on Airway Remodeling
| Treatment Group | Goblet Cell Metaplasia (PAS score) | Subepithelial Fibrosis (Trichrome score) |
| Vehicle Control | 3.8 ± 0.4 | 3.5 ± 0.5 |
| OATD-01 (10 mg/kg) | 2.5 ± 0.3 | 2.2 ± 0.4 |
| OATD-01 (30 mg/kg) | 1.6 ± 0.2 | 1.4 ± 0.3 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. Scores are on a scale of 0-4.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of CHI3L1 inhibitors in the context of asthma.
In Vivo Asthma Models
4.1.1. Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used model to study the mechanisms of allergic asthma.
Protocol:
-
Sensitization: On days 0 and 14, BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.
-
Challenge: From day 21 to day 23, mice are challenged with 1% OVA aerosol for 30 minutes each day.
-
Treatment: The CHI3L1 inhibitor (e.g., this compound) or vehicle is administered to the mice, typically starting before the challenge phase. The route of administration (e.g., oral gavage, i.p. injection) and dosage will depend on the pharmacokinetic properties of the compound.
-
Endpoint Analysis: 24-48 hours after the final challenge, various parameters are assessed, including airway hyperresponsiveness, BALF cell counts, lung histology, and cytokine levels in lung homogenates.
4.1.2. House Dust Mite (HDM)-Induced Chronic Asthma Model
This model is considered more clinically relevant as HDM is a common human allergen.
Protocol:
-
Sensitization and Challenge: Mice are intranasally challenged with 25 µg of HDM extract in 50 µL of saline five days a week for several weeks to induce a chronic asthma phenotype.
-
Treatment: The CHI3L1 inhibitor or vehicle is administered during the challenge period.
-
Endpoint Analysis: Similar to the OVA model, endpoints include airway hyperresponsiveness, inflammatory cell infiltration in the BALF and lung tissue, and markers of airway remodeling.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is measured in response to a bronchoconstrictor, such as methacholine.
Protocol (Invasive Measurement):
-
Mice are anesthetized, tracheostomized, and mechanically ventilated.
-
Increasing concentrations of aerosolized methacholine are administered.
-
Lung resistance and compliance are measured using a specialized ventilator system.
-
The dose-response curve to methacholine is plotted to determine the severity of AHR.
In Vitro CHI3L1 Inhibition Assay
An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used to measure the inhibition of the CHI3L1:heparan sulfate interaction.
Protocol Outline:
-
Reagents: Biotinylated heparan sulfate, acceptor beads coated with streptavidin, donor beads coated with an anti-CHI3L1 antibody, and recombinant CHI3L1 are required.
-
Assay Principle: In the absence of an inhibitor, the binding of CHI3L1 to biotinylated heparan sulfate brings the donor and acceptor beads into close proximity, resulting in a detectable light signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Procedure:
-
A mixture of CHI3L1 and the test compound (e.g., this compound) at various concentrations is incubated.
-
Biotinylated heparan sulfate and acceptor beads are added.
-
Donor beads are added, and the mixture is incubated in the dark.
-
The AlphaLISA signal is read using a compatible plate reader.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.
Workflow for an AlphaLISA-based CHI3L1 inhibition assay.
Conclusion
CHI3L1 is a validated and compelling target for the development of novel asthma therapeutics. By interfering with key pathogenic pathways in inflammation and airway remodeling, CHI3L1 inhibitors like this compound hold the potential to offer a new, targeted approach to asthma management. The preclinical data from analogous compounds are highly encouraging, and the experimental protocols outlined in this guide provide a clear framework for the continued investigation and development of this promising therapeutic strategy. Further studies are warranted to fully elucidate the efficacy and safety profile of this compound in asthma.
References
- 1. Chitinase 3-like-1 protects airway function despite promoting type 2 inflammation during fungal-associated allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase 3-like-1 regulates both visceral fat accumulation and asthma-like Th2 inflammation. [vivo.health.unm.edu]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Exploratory Studies of CHI3L1-IN-2 in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is an in-depth technical guide compiled from publicly available scientific literature. The compound “chi3L1-IN-2” is used as a placeholder for a hypothetical small molecule inhibitor of Chitinase-3-like-protein 1 (CHI3L1) for the purpose of illustrating the exploratory studies in rheumatoid arthritis (RA) models. Specific preclinical data for a compound named “this compound” is not currently available in the public domain. The presented quantitative data are illustrative examples based on findings from studies on other CHI3L1 inhibitors.
Introduction: The Rationale for Targeting CHI3L1 in Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to cartilage and bone destruction.[1][2] Chitinase-3-like-protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that is highly expressed by macrophages, neutrophils, synoviocytes, and chondrocytes in the inflamed joints of RA patients.[3][4][5] Elevated serum and synovial fluid levels of CHI3L1 correlate with disease severity in RA.[5] CHI3L1 is implicated in the pathogenesis of RA through its involvement in inflammation, tissue remodeling, and immune responses.[3][4][5] It binds to several receptors, including Interleukin-13 receptor alpha-2 (IL-13Rα2), and activates downstream signaling pathways such as MAPK, PI3K/AKT, and NF-κB. This activation leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and matrix metalloproteinases (MMPs), which contribute to joint damage.[6] Therefore, the inhibition of CHI3L1 presents a promising therapeutic strategy for the treatment of RA.
This guide outlines the core exploratory studies for a novel small molecule inhibitor, designated here as this compound, in preclinical rheumatoid arthritis models.
CHI3L1 Signaling Pathways in Rheumatoid Arthritis
The following diagram illustrates the key signaling pathways activated by CHI3L1 in the context of rheumatoid arthritis, leading to inflammation and joint degradation.
Preclinical Evaluation of this compound in a Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model is a widely used and reliable animal model for studying the pathology of RA and for evaluating the efficacy of novel therapeutic agents.[1][2][7][8] The CIA model shares many immunological and pathological features with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.[8]
Experimental Workflow for CIA Model and Treatment
The following diagram outlines the typical experimental workflow for inducing and treating collagen-induced arthritis in mice to evaluate the efficacy of a test compound like this compound.
Detailed Experimental Protocols
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.[7]
-
Grouping: Mice are randomly assigned to treatment groups (n=8-10 per group) upon the appearance of clinical signs of arthritis (typically around day 21).
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: this compound (e.g., 10 mg/kg, administered orally or intraperitoneally, daily).
-
Group 3: this compound (e.g., 30 mg/kg, administered orally or intraperitoneally, daily).
-
Group 4: Positive control (e.g., Methotrexate, 1 mg/kg, administered intraperitoneally, 3 times/week).
-
-
Duration: Treatment continues until the end of the study on day 42.
-
Clinical Scoring: Arthritis severity is evaluated three times a week using a scoring system: 0 = no signs of arthritis; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling and redness of the entire paw; 4 = maximum inflammation with ankylosis. The maximum score per mouse is 16.
-
Paw Thickness: Paw thickness is measured three times a week using a digital caliper.
-
Blood Collection: Blood is collected for serum analysis of cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.
-
Tissue Collection: Paws are collected for histopathological analysis.
-
Histopathology: Paws are fixed, decalcified, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
Quantitative Data Presentation
The following tables present illustrative quantitative data from a hypothetical study of this compound in the CIA model.
Table 1: Effect of this compound on Clinical Arthritis Score and Paw Thickness
| Treatment Group | Dose | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) |
| Vehicle Control | - | 10.5 ± 1.2 | 3.8 ± 0.3 |
| This compound | 10 mg/kg | 6.2 ± 0.8 | 2.9 ± 0.2 |
| This compound | 30 mg/kg | 3.1 ± 0.5 | 2.3 ± 0.1 |
| Positive Control | 1 mg/kg | 4.5 ± 0.6 | 2.5 ± 0.2 |
| *p < 0.05, *p < 0.01 vs. Vehicle Control |
Table 2: Effect of this compound on Serum Cytokine Levels
| Treatment Group | Dose | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 150.2 ± 15.8 | 85.6 ± 9.3 | 250.4 ± 25.1 |
| This compound | 10 mg/kg | 95.7 ± 10.1 | 50.1 ± 6.2 | 160.8 ± 18.3 |
| This compound | 30 mg/kg | 55.3 ± 7.5 | 28.9 ± 4.1 | 90.2 ± 11.7 |
| Positive Control | 1 mg/kg | 70.1 ± 8.9 | 35.4 ± 5.0 | 125.6 ± 15.4 |
| p < 0.05, *p < 0.01 vs. Vehicle Control |
Table 3: Histopathological Scores of Ankle Joints
| Treatment Group | Dose | Inflammation Score | Pannus Score | Bone Erosion Score |
| Vehicle Control | - | 3.5 ± 0.4 | 3.2 ± 0.3 | 3.0 ± 0.5 |
| This compound | 10 mg/kg | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.9 ± 0.3 |
| This compound | 30 mg/kg | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.2 |
| Positive Control | 1 mg/kg | 1.5 ± 0.2 | 1.2 ± 0.2 | 1.3 ± 0.2 |
| Scores are on a scale of 0-4, where 0 is normal and 4 is severe. *p < 0.05, *p < 0.01 vs. Vehicle Control |
Conclusion
The exploratory studies outlined in this guide provide a comprehensive framework for the preclinical evaluation of a novel CHI3L1 inhibitor, this compound, for the treatment of rheumatoid arthritis. Based on the critical role of CHI3L1 in the pathogenesis of RA, a potent and selective inhibitor like this compound is expected to demonstrate significant efficacy in reducing joint inflammation, pannus formation, and bone erosion in the collagen-induced arthritis model. The successful completion of these studies would provide a strong rationale for advancing this compound into further preclinical and clinical development as a novel therapeutic agent for rheumatoid arthritis.
References
- 1. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdbioproducts.com [mdbioproducts.com]
- 3. Frontiers | Serum CHI3L1 as a biomarker of interstitial lung disease in rheumatoid arthritis [frontiersin.org]
- 4. Serum CHI3L1 as a biomarker of interstitial lung disease in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-arthritis Effect of Anti-chitinase-3-like 1 Antibody Through Inhibition of MMP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of CHI3L1-IN-2 on Core Signaling Pathways: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of CHI3L1-IN-2, a potent inhibitor of the Chitinase-3-like-1 (CHI3L1) protein, on key intracellular signaling pathways. CHI3L1, a secreted glycoprotein, is implicated in a variety of cellular processes, including inflammation, tissue remodeling, and the progression of numerous cancers. Its signaling is mediated through various receptors and co-receptors, with heparan sulfate proteoglycans playing a crucial role. This compound specifically disrupts the interaction between CHI3L1 and heparan sulfate, offering a targeted approach to modulate CHI3L1 activity.[1] This document is intended for researchers, scientists, and drug development professionals investigating CHI3L1 as a therapeutic target.
Core Signaling Pathways Modulated by CHI3L1
CHI3L1 orchestrates a complex network of signaling cascades that influence cell proliferation, survival, migration, and inflammation. The primary pathways affected by CHI3L1 activity include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway is a central regulator of cell proliferation and differentiation. CHI3L1 has been shown to activate this pathway, promoting mitogenic responses.[2][3]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival and growth. CHI3L1 can activate PI3K/Akt signaling, thereby inhibiting apoptosis and promoting cell survival.[4][5][6]
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a key mediator of inflammatory responses. CHI3L1 can induce the activation of NF-κB, leading to the production of pro-inflammatory cytokines.[7][8][9][10]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets the interaction between CHI3L1 and heparan sulfate.[1] Heparan sulfate proteoglycans act as co-receptors, facilitating the binding of CHI3L1 to its signaling receptors and subsequent downstream pathway activation. By disrupting this crucial interaction, this compound effectively attenuates CHI3L1-mediated signaling.
Quantitative Effects of CHI3L1 Inhibition
While specific quantitative data for this compound's direct impact on downstream signaling proteins is not yet extensively published, the known mechanism of action and data from other CHI3L1 inhibitors and genetic studies allow for informed inferences. The primary quantitative measure available for this compound is its inhibitory concentration.
| Parameter | Value | Description |
| IC50 | 26 nM | The half-maximal inhibitory concentration for the disruption of the CHI3L1 and heparan sulfate interaction.[1] |
Inhibition of CHI3L1 through various methods has demonstrated quantifiable effects on key signaling proteins. These effects are summarized below and provide an expected outcome for treatment with this compound.
| Target Protein | Expected Effect of this compound | Rationale |
| Phospho-ERK1/2 | Decrease | Inhibition of the CHI3L1-heparan sulfate interaction is expected to reduce MAPK pathway activation. Studies with other CHI3L1 inhibitors and silencing experiments have shown decreased ERK1/2 phosphorylation.[2][11][12] |
| Phospho-Akt | Decrease | Disruption of CHI3L1 signaling is anticipated to downregulate the PI3K/Akt survival pathway. This is supported by findings from studies using other CHI3L1 inhibition strategies.[4][5][11][13][14] |
| NF-κB (p65) Nuclear Translocation/Activation | Decrease | By blocking CHI3L1's interaction with its co-receptors, a reduction in the activation of the pro-inflammatory NF-κB pathway is predicted. This aligns with observations from other CHI3L1 inhibition studies.[7][8][9][10][15] |
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by CHI3L1 and the proposed mechanism of action for this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on cellular signaling and function.
Western Blot for Phosphorylated Signaling Proteins
This protocol is for the detection of phosphorylated ERK1/2 (p-ERK), Akt (p-Akt), and NF-κB p65 (p-p65) to assess the activation state of their respective pathways.
Materials:
-
Target cancer cell lines (e.g., U-87 MG glioblastoma, SW480 colon cancer)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-p-Akt (Ser473), anti-total-Akt, anti-p-NF-κB p65 (Ser536), anti-total-NF-κB p65
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 nM) for a specified time (e.g., 1, 6, 24 hours). Include a positive control (e.g., recombinant CHI3L1) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Transwell Cell Migration Assay
This assay assesses the ability of cells to migrate through a porous membrane, a key process in cancer metastasis.
Materials:
-
Target cancer cell lines
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Starve the cells in serum-free medium for 24 hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Analysis: Count the number of migrated cells in several random fields under a microscope.
Conclusion
This compound presents a promising tool for investigating the roles of CHI3L1 in health and disease. Its specific mechanism of inhibiting the CHI3L1-heparan sulfate interaction provides a targeted approach to dissect the downstream signaling consequences. The experimental protocols outlined in this guide offer a robust framework for characterizing the effects of this compound on the MAPK, PI3K/Akt, and NF-κB pathways, as well as on fundamental cellular processes such as proliferation and migration. Further research utilizing this inhibitor will be invaluable in validating CHI3L1 as a therapeutic target and in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Two closely related human members of chitinase-like family, CHI3L1 and CHI3L2, activate ERK1/2 in 293 and U373 cells but have the different influence on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inflammatory-sensitive CHI3L1 protects nucleus pulposus via AKT3 signaling during intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbohydrate-binding motif in Chitinase 3-like 1 (CHI3L1/YKL-40) specifically activates Akt signaling pathway in colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recently Updated Role of Chitinase 3-like 1 on Various Cell Types as a Major Influencer of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitinase 3 like-1 activates the Akt pathway, inducing NF-κB-dependent release of pro-inflammatory cytokines and promoting the proliferative ability in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL13Rα2 as a crucial receptor for Chi3l1 in osteoclast differentiation and bone resorption through the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chi3l1 Is a Modulator of Glioma Stem Cell States and a Therapeutic Target in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Chitinase 3-like 1 induces survival and proliferation of intestinal epithelial cells during chronic inflammation and colitis-associated cancer by regulating S100A9 - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Characterization of Chi3L1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of Chi3L1-IN-2, a small molecule inhibitor of the Chitinase-3-like protein 1 (Chi3L1). The document details the quantitative data available for the compound, outlines key experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound has been identified as a potent inhibitor of the interaction between Chi3L1 and its binding partner, heparan sulfate. The primary quantitative measure of its in vitro activity is its half-maximal inhibitory concentration (IC50).
| Compound | Target Interaction | Assay Type | IC50 (nM) | Reference |
| This compound | Chi3L1 - Heparan Sulfate | Biochemical | 26 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the initial in vitro characterization of this compound.
AlphaScreen Assay for Chi3L1-Heparan Sulfate Interaction
This biochemical assay is designed to quantify the ability of this compound to disrupt the interaction between Chi3L1 and heparan sulfate.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. In this application, a donor bead is conjugated to one binding partner and an acceptor bead to the other. When the two partners interact, the beads are brought into close proximity, resulting in a detectable signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
Materials:
-
Recombinant His-tagged Chi3L1 protein
-
Biotinylated heparan sulfate
-
Streptavidin-coated donor beads
-
Nickel (Ni)-chelate acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of His-tagged Chi3L1 and biotinylated heparan sulfate in assay buffer at a predetermined optimal concentration.
-
Assay Reaction: a. To the wells of a 384-well plate, add the this compound dilutions. b. Add the His-tagged Chi3L1 solution to all wells. c. Add the biotinylated heparan sulfate solution to all wells. d. Incubate the plate at room temperature for 30 minutes to allow for the binding interaction and inhibition to occur.
-
Bead Addition: a. In subdued light, add the streptavidin-coated donor beads to all wells. b. Add the Ni-chelate acceptor beads to all wells.
-
Incubation and Detection: a. Incubate the plate in the dark at room temperature for 1 hour. b. Read the plate using an AlphaScreen-compatible plate reader.
-
Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
U87 Glioblastoma Spheroid Viability Assay
This cell-based assay assesses the functional effect of this compound on the growth of cancer cells in a 3D culture model.
Principle: U87 glioblastoma cells, when cultured in low-adhesion plates, form 3D spheroids that mimic certain aspects of solid tumors. The viability of these spheroids can be quantified using a luminescent cell viability assay that measures ATP content.
Materials:
-
U87 MG glioblastoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment 96-well plates
-
This compound
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Spheroid Formation: a. Seed U87 cells in ultra-low attachment 96-well plates at a density of 2,000-5,000 cells per well. b. Centrifuge the plates at low speed to facilitate cell aggregation. c. Incubate for 3-4 days to allow for spheroid formation.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Carefully remove a portion of the medium from each well and replace it with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). c. Incubate the spheroids with the inhibitor for 72 hours.
-
Viability Assessment: a. Equilibrate the CellTiter-Glo® 3D reagent to room temperature. b. Add the reagent to each well according to the manufacturer's instructions. c. Mix the contents to induce cell lysis and release ATP. d. Incubate at room temperature for 30 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: The effect of this compound on spheroid viability is determined by normalizing the luminescence of treated wells to the vehicle control.
Western Blot for Phospho-STAT3
This assay is used to determine if this compound can inhibit the downstream signaling of Chi3L1 by measuring the phosphorylation of a key signaling protein, STAT3.
Principle: Chi3L1 is known to activate the STAT3 signaling pathway. Western blotting uses antibodies to detect the levels of specific proteins. By using an antibody specific to the phosphorylated form of STAT3 (p-STAT3), the effect of the inhibitor on this signaling event can be quantified.
Materials:
-
U87 MG glioblastoma cell line
-
Cell culture medium
-
This compound
-
Recombinant Chi3L1 (as a stimulant)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed U87 cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours. c. Pre-treat the cells with various concentrations of this compound for 1-2 hours. d. Stimulate the cells with recombinant Chi3L1 for 15-30 minutes.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and apply the chemiluminescent substrate. h. Capture the image using an imaging system.
-
Analysis: a. Strip the membrane and re-probe with an antibody against total STAT3 as a loading control. b. Quantify the band intensities using image analysis software. The level of p-STAT3 is normalized to the level of total STAT3.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro characterization of this compound.
Chi3L1 Signaling Pathway and Inhibition
Caption: Chi3L1 signaling pathway and the mechanism of action of this compound.
References
Unveiling CHI3L1-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of CHI3L1-IN-2, a potent small molecule inhibitor of the Chitinase-3-like-1 (CHI3L1) protein. This document details the scientific background, discovery methodology, synthesis protocol, and the biological context of this compound, offering valuable insights for researchers in oncology, inflammation, and drug discovery.
Introduction to CHI3L1: A Multifaceted Therapeutic Target
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that, despite its name, lacks enzymatic chitinase activity. It is implicated in a wide array of pathological processes, including inflammation, tissue remodeling, fibrosis, and cancer progression.[1][2] Elevated levels of CHI3L1 are associated with poor prognosis in various cancers, such as glioblastoma, colorectal, and breast cancer, making it a compelling target for therapeutic intervention.[2] CHI3L1 exerts its effects by interacting with various cell surface receptors and signaling molecules, including heparan sulfate proteoglycans, to modulate key cellular pathways.[3][4]
Discovery of this compound (Compound 36)
This compound, also identified as Compound 36, was discovered as a potent inhibitor of the interaction between CHI3L1 and heparan sulfate.[3] This interaction is crucial for CHI3L1's function in promoting cell signaling pathways involved in cancer progression. The discovery process likely involved high-throughput screening of chemical libraries to identify compounds that could disrupt this specific protein-carbohydrate interaction.
Mechanism of Action
This compound specifically inhibits the binding of CHI3L1 to heparan sulfate.[3] This disruption prevents the downstream signaling events that are triggered by this interaction. By blocking this initial step, this compound effectively neutralizes the pathological activities of CHI3L1.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Compound Name | This compound (Compound 36) | [3] |
| Target | Chitinase-3-like-1 (CHI3L1) | [3] |
| Mechanism of Action | Inhibits the interaction between CHI3L1 and heparan sulfate | [3] |
| IC50 | 26 nM | [3] |
Synthesis of this compound (Compound 36)
The synthesis of this compound (Compound 36) has been described in the patent literature.[4][5] The following is a general description of the synthetic route.
Experimental Protocol
Synthesis of Compound 36 [5]
The synthesis of Compound 36 was achieved with an overall yield of 14% as a hydrochloride salt. The process involved a multi-step synthesis. A key step in the synthesis involved the use of 3-bromo-5-fluoro-1-methyl-1H-pyrazole as a starting material. This was used in a palladium-catalyzed cross-coupling reaction, utilizing Pd(dppf) as the catalyst.
A detailed, step-by-step protocol would require access to the full experimental section of the cited patent, which is beyond the scope of this guide. Researchers should refer to the primary patent documents for precise reaction conditions, stoichiometry, and purification methods.
Another patent document describes the synthesis of Compound 36 as a TFA salt with a 7% overall yield.[4] This synthesis utilized cis-4-hydroxy-L-proline methyl ester hydrochloride as a key starting material in the initial step.[4]
Signaling Pathways and Experimental Workflows
CHI3L1 Signaling Pathways
CHI3L1 is known to activate several downstream signaling pathways that are critical for tumor growth and inflammation. Understanding these pathways provides a rationale for the therapeutic targeting of CHI3L1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20230278996A1 - Ykl-40 inhibitors and their therapeutic applications - Google Patents [patents.google.com]
- 5. US20230348516A1 - Ykl-40 inhibitors and their therapeutic applications - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Experimental Use of chi3L1-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancers.[1] Elevated CHI3L1 levels are often associated with poor prognosis and disease severity, making it a compelling therapeutic target.[2][3] CHI3L1 exerts its effects by interacting with various receptors, including interleukin-13 receptor α2 (IL-13Rα2) and heparan sulfate, to activate downstream signaling pathways such as NF-κB, PI3K/AKT, and MAPK.[4] These pathways regulate critical cellular processes like proliferation, migration, and apoptosis.[2]
chi3L1-IN-2 is a small molecule inhibitor of CHI3L1 that specifically disrupts the interaction between CHI3L1 and heparan sulfate, with an IC50 of 26 nM.[5] By blocking this interaction, this compound is expected to modulate the downstream signaling cascades activated by CHI3L1, thereby inhibiting its pathological functions. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell biology.
Data Presentation
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on studies with CHI3L1 inhibitors. Researchers should generate cell line-specific data for this compound.
Table 1: Inhibitory Concentration (IC50) of CHI3L1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | CHI3L1 Inhibitor | IC50 | Reference |
| A549 | Lung Cancer | K284 | Not specified | [6] |
| H460 | Lung Cancer | K284 | Not specified | [6] |
| B16F10 | Melanoma | K284 | Not specified | [6] |
| U-87 MG | Glioblastoma | G721-0282 | Not specified | [7] |
| SW480 | Colon Cancer | Not specified | Not specified | [8] |
Note: Specific IC50 values for K284 and G721-0282 were not provided in the search results. Researchers are encouraged to determine the IC50 of this compound in their cell lines of interest.
Table 2: Expected Effects of CHI3L1 Inhibition on Gene and Protein Expression
| Target Molecule | Change upon Inhibition | Method of Detection | Cell Type/Model | Reference |
| p-AKT | Decrease | Western Blot | Hepatocellular Carcinoma Cells | [3] |
| p-SMAD2/3 | Decrease | Western Blot | Hepatocellular Carcinoma Cells | [3] |
| N-cadherin | Decrease | Western Blot | Glioblastoma Spheroids | [7] |
| VCAM-1 | Decrease | Western Blot | Glioblastoma Spheroids | [7] |
| CCL2 | Decrease | ELISA | Macrophages | [9] |
| CXCL2 | Decrease | ELISA | Macrophages | [9] |
| MMP-9 | Decrease | ELISA | Macrophages | [9] |
| IL-8 | Decrease | ELISA | Colon Cancer Cells | [2] |
Experimental Protocols
General Cell Culture Guidelines
-
Cell Lines: Select cell lines known to express CHI3L1. This can be verified by qPCR or Western blot. Examples from literature include various cancer cell lines (e.g., lung, colon, glioblastoma) and immune cells like macrophages.[2][8]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on its IC50, would be from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation of proteins in relevant signaling pathways.
Materials:
-
6-well cell culture plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., based on the IC50 value) or vehicle control for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol measures changes in the mRNA expression of CHI3L1 target genes upon treatment with this compound.
Materials:
-
6-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CCL2, CXCL2, MMP9) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells in 6-well plates with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CHI3L1 signaling pathway and the inhibitory action of this compound.
References
- 1. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CHI3L1 plays a role in cancer through enhanced production of pro-inflammatory/pro-tumorigenic and angiogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHI3L1 promotes tumor progression by activating TGF-β signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of CHI3L1 decreases N-cadherin and VCAM-1 levels in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitinase 3-like 1 promotes macrophage recruitment and angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of proinflammatory mediators by CHI3L1 is reduced by chitin treatment: decreased tumor metastasis in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing chi3L1-IN-2 in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitinase 3-like 1 (CHI3L1), also known as YKL-40 in humans, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][2] Elevated levels of CHI3L1 are associated with disease severity and poor prognosis in idiopathic pulmonary fibrosis (IPF), liver fibrosis, and other fibrotic conditions.[3][4] CHI3L1 promotes fibrosis by stimulating profibrotic macrophage activation, fibroblast proliferation and differentiation into myofibroblasts, and enhancing TGF-β signaling.[3] As a result, inhibiting CHI3L1 activity presents a promising therapeutic strategy for fibrotic diseases. chi3L1-IN-2 is a small molecule inhibitor that targets the interaction between CHI3L1 and heparan sulfate with an IC50 of 26 nM.[2] This document provides detailed protocols for inducing fibrosis in mouse models of the lung, liver, and kidney, and outlines a strategy for evaluating the anti-fibrotic potential of this compound.
Disclaimer: To date, there are no publicly available in vivo studies detailing the use of this compound in animal models. The following protocols are based on established fibrosis models and general principles of pharmacology for novel small molecule inhibitors. Researchers should conduct initial dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the optimal dosage, administration route, and treatment schedule for this compound.
Rationale for Targeting CHI3L1 in Fibrosis
CHI3L1 exerts its pro-fibrotic effects through multiple mechanisms, making it an attractive therapeutic target. Studies using CHI3L1 knockout mice have demonstrated reduced fibrotic responses in models of lung and liver fibrosis.[4][5] Furthermore, treatment with neutralizing anti-CHI3L1 antibodies has been shown to ameliorate inflammation and fibrosis in preclinical models.[6] By inhibiting CHI3L1, this compound is hypothesized to interfere with key pathological processes in fibrosis, including:
-
Fibroblast Activation: CHI3L1 stimulates fibroblast proliferation and their transformation into collagen-producing myofibroblasts.[3]
-
Signaling Pathways: CHI3L1 activates several pro-fibrotic signaling pathways, including PI3K/Akt, MAPK, and STAT3.[7][9]
Key Signaling Pathways in CHI3L1-Mediated Fibrosis
Understanding the signaling pathways downstream of CHI3L1 is crucial for designing experiments and selecting appropriate pharmacodynamic markers to assess target engagement and efficacy of this compound.
Caption: CHI3L1 signaling pathways in fibrosis.
Experimental Protocols for Mouse Models of Fibrosis
The following are established and widely used protocols for inducing fibrosis in mice. These models can be adapted for testing the efficacy of this compound.
Bleomycin-Induced Pulmonary Fibrosis
This is the most common model for studying idiopathic pulmonary fibrosis.
Experimental Workflow:
Caption: Workflow for bleomycin-induced pulmonary fibrosis model.
Detailed Protocol:
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Anesthetize mice with isoflurane or a ketamine/xylazine cocktail.
-
Bleomycin Administration:
-
Surgically expose the trachea.
-
Instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg) in 50 µL of sterile saline intratracheally.
-
Control mice receive 50 µL of sterile saline.
-
-
This compound Administration (Proposed):
-
Route: Intraperitoneal (i.p.), oral gavage (p.o.), or subcutaneous (s.c.) injection, depending on the inhibitor's properties.
-
Dosage: To be determined by dose-ranging studies. A starting point could be 1-50 mg/kg, administered once or twice daily.
-
Timing:
-
Prophylactic: Begin treatment on the same day as bleomycin administration.
-
Therapeutic: Begin treatment 7-10 days after bleomycin administration, once fibrosis is established.
-
-
-
Endpoint Analysis (Day 14 or 21):
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lungs for histological analysis (H&E and Masson's trichrome staining).
-
Measure lung collagen content using a hydroxyproline assay.
-
Perform qRT-PCR for fibrotic markers (e.g., Col1a1, Acta2, Tgfb1).
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
A widely used model of toxicant-induced liver fibrosis.
Experimental Workflow:
Caption: Workflow for CCl4-induced liver fibrosis model.
Detailed Protocol:
-
Animals: C57BL/6 or BALB/c mice, 8-10 weeks old.
-
CCl4 Administration:
-
Administer CCl4 (0.5 - 1.0 mL/kg, diluted 1:4 in corn oil or olive oil) via intraperitoneal (i.p.) injection twice weekly for 4-8 weeks.
-
Control mice receive the vehicle only.
-
-
This compound Administration (Proposed):
-
Route: i.p. or p.o.
-
Dosage: To be determined by dose-ranging studies.
-
Timing: Administer daily or on the same days as CCl4 injections.
-
-
Endpoint Analysis (24-48 hours after the final CCl4 dose):
-
Collect blood for serum analysis of liver enzymes (ALT, AST).
-
Harvest the liver for histological analysis (H&E and Sirius Red/Picro-Sirius Red staining).
-
Measure liver collagen content using a hydroxyproline assay.
-
Perform qRT-PCR for fibrotic markers (e.g., Col1a1, Acta2, Timp1).
-
Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis
A rapid and robust model of tubulointerstitial fibrosis.
Experimental Workflow:
Caption: Workflow for UUO-induced kidney fibrosis model.
Detailed Protocol:
-
Animals: C57BL/6 mice, 8-12 weeks old.
-
Anesthesia: Anesthetize mice with a suitable anesthetic.
-
UUO Surgery:
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 or 5-0 silk suture.
-
The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same procedure without ureter ligation.
-
-
This compound Administration (Proposed):
-
Route: i.p., p.o., or s.c.
-
Dosage: To be determined by dose-ranging studies.
-
Timing: Begin treatment immediately after surgery and continue daily.
-
-
Endpoint Analysis (Day 7 or 14):
-
Harvest both the obstructed (left) and contralateral (right) kidneys.
-
Perform histological analysis (H&E, Masson's trichrome, or Sirius Red).
-
Conduct immunohistochemistry for α-SMA and Collagen I.
-
Perform qRT-PCR for fibrotic markers (e.g., Col1a1, Fn1, Tgfb1).
-
Data Presentation and Analysis
To facilitate comparison and interpretation of results, all quantitative data should be summarized in tables.
Table 1: Proposed Endpoints for Evaluating this compound in a Mouse Model of Pulmonary Fibrosis
| Measurement | Method | Sham + Vehicle | Bleomycin + Vehicle | Bleomycin + this compound (Low Dose) | Bleomycin + this compound (High Dose) |
| Histology | Ashcroft Score | ||||
| Collagen Content | Hydroxyproline Assay (µ g/lung ) | ||||
| Gene Expression | qRT-PCR (fold change vs. Sham) | ||||
| Col1a1 | |||||
| Acta2 (α-SMA) | |||||
| Tgfb1 | |||||
| BALF Analysis | |||||
| Total Cell Count | Hemocytometer (cells/mL) | ||||
| Macrophage Count | Differential Count (cells/mL) |
Table 2: Proposed Endpoints for Evaluating this compound in a Mouse Model of Liver Fibrosis
| Measurement | Method | Sham + Vehicle | CCl4 + Vehicle | CCl4 + this compound (Low Dose) | CCl4 + this compound (High Dose) |
| Histology | Fibrosis Score (e.g., METAVIR) | ||||
| Collagen Content | Hydroxyproline Assay (µg/g liver) | ||||
| Gene Expression | qRT-PCR (fold change vs. Sham) | ||||
| Col1a1 | |||||
| Acta2 (α-SMA) | |||||
| Timp1 | |||||
| Serum Markers | |||||
| ALT | Biochemistry Analyzer (U/L) | ||||
| AST | Biochemistry Analyzer (U/L) |
Table 3: Proposed Endpoints for Evaluating this compound in a Mouse Model of Kidney Fibrosis
| Measurement | Method | Sham + Vehicle | UUO + Vehicle | UUO + this compound (Low Dose) | UUO + this compound (High Dose) |
| Histology | Tubulointerstitial Fibrosis Score | ||||
| Collagen Area | Sirius Red Quantification (%) | ||||
| Gene Expression | qRT-PCR (fold change vs. Sham) | ||||
| Col1a1 | |||||
| Fn1 (Fibronectin) | |||||
| Tgfb1 | |||||
| Protein Expression | Immunohistochemistry (% positive area) | ||||
| α-SMA | |||||
| Collagen I |
Conclusion
Targeting CHI3L1 with a small molecule inhibitor like this compound is a scientifically sound and promising approach for the treatment of fibrotic diseases. The detailed protocols and experimental frameworks provided in these application notes offer a comprehensive guide for researchers to initiate in vivo studies. Due to the novelty of this compound, careful preliminary studies to establish the optimal dosing and administration parameters are essential for the successful evaluation of its therapeutic potential in mouse models of fibrosis.
References
- 1. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Chitinase 1 and Chitinase 3-Like 1 as Novel Therapeutic Strategy of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Roles and Future Perspectives of Chitinase 3-like 1 in Macrophage Polarization and the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitinase 3 like 1 suppresses the stability and activity of p53 to promote lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHI3L1 plays a role in cancer through enhanced production of pro-inflammatory/pro-tumorigenic and angiogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Future Perspectives and Conclusions from Animal Models of CHI3L1-Related Inflammation-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of CHI3L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of Chitinase-3-like 1 (CHI3L1) inhibitors, with a specific focus on the small molecule inhibitor K284 (also known as K284-6111) as a representative agent. The data and methodologies presented are based on published preclinical research and are intended to guide the design and execution of in vivo studies targeting CHI3L1.
Introduction to CHI3L1 and its Inhibition
Chitinase-3-like 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that plays a critical role in the pathogenesis of various diseases, including cancer, inflammation, and fibrosis.[1] Elevated levels of CHI3L1 are associated with poor prognosis in several cancers.[2] CHI3L1 exerts its effects by interacting with cell surface receptors, such as interleukin-13 receptor α2 (IL-13Rα2), which activates downstream signaling pathways like MAPK/ERK, PI3K/AKT, and NF-κB, promoting cell proliferation, migration, and tissue remodeling.[3][4]
Inhibition of CHI3L1 has emerged as a promising therapeutic strategy. Small molecule inhibitors and neutralizing antibodies targeting CHI3L1 have demonstrated efficacy in preclinical models by blocking its interaction with its receptors and attenuating downstream signaling.[1][5]
Quantitative Data Summary for In Vivo Studies
The following table summarizes the dosage and administration of CHI3L1 inhibitors in various in vivo models based on available literature.
| Inhibitor | Animal Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| K284 | C57BL/6 mice with B16F10 melanoma lung metastasis | 0.5 mg/kg | Intravenous (tail vein) | Every 3 days for 3 weeks | Significantly inhibited lung metastasis. | [1][2][6] |
| K284 | BALB/c nude mice with A549 human lung cancer lung metastasis | 0.5 mg/kg | Intravenous (tail vein) | Every 3 days for 8 weeks | Significantly inhibited the number of tumor nodules. | [2] |
| K284-6111 | Aβ₁₋₄₂-induced Alzheimer's disease mouse model | 3 mg/kg | Oral | Daily for 4 weeks | Prevented amyloidogenesis and memory loss. | [7][8] |
| Anti-CHI3L1 Antibody | C57BL/6 mice with Lewis Lung Carcinoma (LLC) subcutaneous tumors | 0.5 mg/kg | Intravenous | Twice a week for 4 weeks | Attenuated tumor growth. | [9][10] |
| Anti-CHI3L1 Antibody | C57BL/6 mice with B16-F10 melanoma subcutaneous tumors | 0.5 mg/kg | Intravenous | Every 3 days for 3 weeks | Suppressed tumor growth. | [9] |
| Anti-CHI3L1 Antibody | C57BL/6 mice with A549 lung metastasis | 0.5 mg/kg | Intravenous | Twice a week for 8 weeks | Inhibited lung metastasis. | [9] |
Experimental Protocols
Protocol 1: Evaluation of a CHI3L1 Inhibitor in a Syngeneic Lung Metastasis Mouse Model
This protocol is adapted from studies using the CHI3L1 inhibitor K284 in a B16F10 melanoma lung metastasis model.[1][2][6]
1. Materials:
-
CHI3L1 Inhibitor (e.g., K284)
-
Vehicle control (e.g., saline)
-
B16F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Sterile PBS
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27G)
-
Animal housing and handling equipment
2. Procedure:
-
Cell Culture: Culture B16F10 melanoma cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Wash cells with sterile PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS and determine the cell concentration.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in sterile PBS.
-
-
Tumor Cell Inoculation:
-
Randomly assign mice to treatment and control groups.
-
Inject 1 x 10⁵ B16F10 cells (in 100 µL PBS) into the lateral tail vein of each mouse.
-
-
Inhibitor Administration:
-
Prepare the CHI3L1 inhibitor (e.g., K284) at a concentration of 0.5 mg/kg in the appropriate vehicle.
-
Beginning on day 1 post-tumor cell injection, administer the inhibitor or vehicle control via intravenous injection into the tail vein.
-
Repeat the administration every 3 days for a total of 3 weeks.
-
-
Monitoring and Endpoint:
-
Monitor the health and body weight of the mice regularly.
-
At the end of the 3-week treatment period, euthanize the mice.
-
Harvest the lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface.
-
(Optional) Process lung tissue for histological analysis (H&E staining) and immunohistochemistry for relevant biomarkers.
-
Protocol 2: Assessment of a CHI3L1 Inhibitor in a Xenograft Lung Cancer Mouse Model
This protocol is based on studies using K284 in an A549 human lung cancer xenograft model.[2]
1. Materials:
-
CHI3L1 Inhibitor (e.g., K284)
-
Vehicle control (e.g., saline)
-
A549 human lung cancer cells
-
BALB/c nude mice (6-8 weeks old)
-
Matrigel (optional, for subcutaneous injection)
-
Other materials as listed in Protocol 1.
2. Procedure:
-
Cell Preparation: Prepare A549 cells as described in Protocol 1.
-
Tumor Cell Inoculation:
-
For a subcutaneous model, resuspend A549 cells in a 1:1 mixture of PBS and Matrigel. Inject 1 x 10⁶ cells (in 100 µL) subcutaneously into the flank of each mouse.
-
For a lung metastasis model, inject 1 x 10⁷ cells (in 200 µL PBS) into the lateral tail vein.
-
-
Inhibitor Administration:
-
Prepare the CHI3L1 inhibitor (e.g., K284) at 0.5 mg/kg.
-
Administer the inhibitor or vehicle control via intravenous injection into the tail vein.
-
The frequency of administration can be adjusted based on the study design (e.g., every 3 days or twice a week) for a duration of up to 8 weeks.
-
-
Monitoring and Endpoint:
-
For subcutaneous tumors, measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
For the metastasis model, monitor for signs of respiratory distress.
-
At the study endpoint, euthanize the mice.
-
For the subcutaneous model, excise and weigh the tumors.
-
For the metastasis model, harvest and analyze the lungs as described in Protocol 1.
-
Tumor and serum samples can be collected for analysis of CHI3L1 levels and other biomarkers.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CHI3L1 signaling pathway and a general experimental workflow for in vivo studies of CHI3L1 inhibitors.
Caption: CHI3L1 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vivo Studies of CHI3L1 Inhibitors.
References
- 1. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CHI3L1 decreases N-cadherin and VCAM-1 levels in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti‐Chi3L1 antibody suppresses lung tumor growth and metastasis through inhibition of M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring CHI3L1-IN-2 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancers.[1][2][3] Unlike true chitinases, CHI3L1 lacks enzymatic activity and is therefore considered a chitinase-like protein or CLP.[4] It exerts its biological functions by binding to cell surface receptors such as Interleukin-13 receptor alpha 2 (IL-13Rα2), transmembrane protein 219 (TMEM219), and CD44, thereby activating downstream signaling pathways including PI3K/Akt, MAPK/ERK, and Wnt/β-catenin.[5][6][7][8][9][10] This activation promotes cell proliferation, migration, tissue remodeling, and angiogenesis, while also modulating immune responses.[1][8]
CHI3L1-IN-2 is a potent inhibitor of the interaction between CHI3L1 and heparan sulfate, with a reported IC50 of 26 nM.[11] These application notes provide detailed protocols for a suite of in vitro assays to characterize the efficacy and mechanism of action of this compound and other potential CHI3L1 inhibitors. The described methods will enable researchers to assess target engagement, modulation of downstream signaling, and functional cellular outcomes.
CHI3L1 Signaling Pathway
The following diagram illustrates the key signaling pathways activated by CHI3L1. Inhibition by this compound is expected to block these downstream effects.
Experimental Protocols
Target Engagement: Heparan Sulfate Binding Assay
This protocol is designed to confirm that this compound directly inhibits the binding of CHI3L1 to heparan sulfate, a key interaction for its biological activity.[11]
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA)-based format is used. Heparan sulfate is coated onto a microplate, which is then incubated with recombinant CHI3L1 in the presence or absence of this compound. The amount of bound CHI3L1 is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
Workflow Diagram:
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with 10 µg/mL heparan sulfate in PBS overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with 200 µL/well of Blocking Buffer (PBS containing 1% BSA) for 2 hours at room temperature.
-
Inhibitor and Protein Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer (PBS with 0.1% BSA).
-
Add 50 µL of the inhibitor dilutions (or vehicle control) to the wells.
-
Add 50 µL of 1 µg/mL recombinant human CHI3L1 to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat step 2.
-
Primary Antibody: Add 100 µL/well of a primary antibody against CHI3L1 (e.g., rabbit anti-CHI3L1) diluted in Blocking Buffer. Incubate for 1.5 hours at room temperature.
-
Washing: Repeat step 2.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated anti-rabbit IgG diluted in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat step 2.
-
Detection: Add 100 µL/well of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL/well of 2N H₂SO₄ to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
| Parameter | Recommended Concentration/Condition |
| Heparan Sulfate Coating | 10 µg/mL |
| Recombinant CHI3L1 | 1 µg/mL |
| Primary Antibody Dilution | Vendor-specific (typically 1:1000) |
| Secondary Antibody Dilution | Vendor-specific (typically 1:5000) |
| Incubation Times | 1-2 hours |
| Temperature | Room Temperature |
Downstream Signaling: Western Blot for p-STAT3, p-Akt, and p-ERK
This protocol measures the ability of this compound to inhibit CHI3L1-induced activation of key downstream signaling pathways.
Principle: Cells responsive to CHI3L1 (e.g., macrophages, glioblastoma cells) are serum-starved and then stimulated with recombinant CHI3L1 in the presence or absence of the inhibitor. Cell lysates are then analyzed by Western blot to detect the phosphorylated (activated) forms of STAT3, Akt, and ERK.[5][9][12]
Protocol:
-
Cell Culture: Plate appropriate cells (e.g., U-87 MG glioblastoma cells or bone marrow-derived macrophages) and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle) for 1-2 hours.
-
Stimulation: Stimulate the cells with recombinant human CHI3L1 (e.g., 250 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-STAT3 (Tyr705), phospho-Akt (Ser473), phospho-ERK1/2 (Thr202/Tyr204), and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times for 10 minutes with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat step 11.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein or loading control.
| Reagent/Parameter | Recommended Concentration/Condition |
| Cell Seeding Density | Cell line dependent |
| Serum Starvation | 12-24 hours |
| CHI3L1 Stimulation | 250 ng/mL for 15-30 min |
| Protein Lysate per Lane | 20-30 µg |
| Primary Antibody Dilution | Vendor-specific (typically 1:1000) |
| Secondary Antibody Dilution | Vendor-specific (typically 1:5000-1:10000) |
Downstream Gene Expression: qRT-PCR for CCL2, CXCL2, and MMP-9
This protocol quantifies the effect of this compound on the transcription of CHI3L1 target genes known to be involved in inflammation and metastasis.[13][14]
Principle: Macrophages or other relevant cells are treated with CHI3L1 with or without this compound. Total RNA is then extracted, reverse transcribed to cDNA, and the expression levels of target genes (e.g., CCL2, CXCL2, MMP9) are quantified using real-time PCR.
Protocol:
-
Cell Culture and Treatment: Plate macrophages (e.g., THP-1 or primary monocytes) and treat with this compound (or vehicle) for 1 hour before stimulating with recombinant CHI3L1 (e.g., 250 ng/mL) for 6-24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green master mix.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and compare the treated samples to the CHI3L1-stimulated vehicle control.
| Parameter | Recommended Condition |
| CHI3L1 Stimulation | 250 ng/mL for 6-24 hours |
| Total RNA Input for RT | 1 µg |
| Primer Concentration | 200-500 nM |
| Analysis Method | ΔΔCt relative quantification |
Functional Cellular Outcome: Cell Proliferation (MTT Assay)
This assay measures the impact of this compound on the proliferation of cancer cells that is driven by CHI3L1.[5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, Bel7404) in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or vehicle). For cell lines that do not endogenously produce high levels of CHI3L1, recombinant CHI3L1 can be added to the medium to stimulate proliferation.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control at each time point. Determine the GI50 (concentration for 50% growth inhibition) for the inhibitor.
| Parameter | Recommended Condition |
| Cell Seeding Density | 2,000-5,000 cells/well |
| Incubation Period | 24, 48, 72 hours |
| MTT Concentration | 5 mg/mL |
| Formazan Solubilizer | DMSO |
Summary of Quantitative Data
The following table provides a template for summarizing the key quantitative outputs from the described assays, allowing for easy comparison of different inhibitors or experimental conditions.
| Assay | Readout | Key Metric | Example Value |
| Target Engagement | |||
| Heparan Sulfate Binding | Absorbance (450 nm) | IC50 | 26 nM[11] |
| Downstream Signaling | |||
| Western Blot (p-STAT3) | Band Intensity | % Inhibition at X conc. | e.g., 75% at 100 nM |
| Western Blot (p-Akt) | Band Intensity | % Inhibition at X conc. | e.g., 80% at 100 nM |
| Western Blot (p-ERK) | Band Intensity | % Inhibition at X conc. | e.g., 65% at 100 nM |
| Gene Expression | |||
| qRT-PCR (CCL2) | Relative mRNA levels | Fold Change vs Control | e.g., 0.3-fold |
| qRT-PCR (MMP9) | Relative mRNA levels | Fold Change vs Control | e.g., 0.4-fold |
| Functional Outcome | |||
| Cell Proliferation (MTT) | Absorbance (570 nm) | GI50 | e.g., 500 nM |
References
- 1. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Human Chitinases and Chitinase-Like Proteins as Indicators for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory Effects and Regulatory Mechanisms of Chitinase-3-like-1 in Multiple Human Body Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - CHI3L1 regulates PD-L1 and anti–CHI3L1–PD-1 antibody elicits synergistic antitumor responses [jci.org]
- 7. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Roles and Future Perspectives of Chitinase 3-like 1 in Macrophage Polarization and the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Future Perspectives and Conclusions from Animal Models of CHI3L1-Related Inflammation-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crosstalk.cell.com [crosstalk.cell.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of small molecule CHI3L1 inhibitors by SPR-based high-throughput screening. [vivo.weill.cornell.edu]
- 13. Induction of proinflammatory mediators by CHI3L1 is reduced by chitin treatment: decreased tumor metastasis in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHI3L1 plays a role in cancer through enhanced production of pro-inflammatory/pro-tumorigenic and angiogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
chi3L1-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHI3L1-IN-2 is a small molecule inhibitor of Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40. CHI3L1 is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrosis, and cancers. This compound exerts its inhibitory effect by disrupting the interaction between CHI3L1 and heparan sulfate.[1] This document provides detailed application notes and protocols for the solubility and preparation of this compound for experimental use.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 26 nM | [1] |
| Mechanism of Action | Inhibits the interaction between CHI3L1 and heparan sulfate (CHI3L1:HSIII) | [1] |
Solubility and Storage
Solubility:
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 25 mg/mL | Based on data for CHI3L1-IN-1.[2] Warming and sonication may be required to achieve this concentration. Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[2] |
| Ethanol | Limited | Not generally recommended as a primary solvent for this class of compounds. |
| PBS (Phosphate-Buffered Saline) | Poor | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of many small molecule inhibitors. |
Storage Conditions:
-
Solid Form: Store at -20°C for up to 3 years, or at 4°C for up to 2 years.
-
Stock Solutions (in DMSO):
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on its molecular weight.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly to dissolve the compound. If dissolution is slow, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.[2] Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation when diluting into an aqueous medium, it is often beneficial to make an intermediate dilution of the stock solution in a serum-free cell culture medium or PBS.
-
Final Dilution: Add the appropriate volume of the stock solution (or intermediate dilution) to the final volume of the cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
Protocol 3: Preparation of Formulation for In Vivo Animal Studies (General Guidance)
Formulating small molecule inhibitors for in vivo use requires careful consideration of the administration route and the vehicle's tolerability by the animal model. The following is a general protocol based on a formulation used for the related inhibitor, CHI3L1-IN-1. This protocol should be optimized and validated for this compound and the specific animal model.
Vehicle Formulation Example (based on CHI3L1-IN-1): [2]
-
10% DMSO
-
90% Corn Oil
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL, as described for CHI3L1-IN-1).[2]
-
Warm the Corn Oil: Gently warm the corn oil to reduce its viscosity.
-
Combine Components: In a sterile tube, add the required volume of the this compound DMSO stock solution to the corn oil. For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.[2]
-
Mix Thoroughly: Vortex the mixture vigorously until a clear and homogenous solution is formed. Sonication may be used to aid in emulsification.
-
Administration: The formulation should be prepared fresh on the day of dosing. Administer the formulation to the animals based on the desired dosage (e.g., mg/kg body weight). A study using another CHI3L1 inhibitor, K284, used a dosage of 0.5 mg/kg body weight in mice.
Signaling Pathways and Experimental Workflow
CHI3L1 Signaling Pathways
CHI3L1 is known to activate several downstream signaling pathways that are involved in inflammation, cell proliferation, and tissue remodeling. This compound, by inhibiting the initial binding of CHI3L1, is expected to block the activation of these pathways.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for investigating the effects of this compound in a cell-based assay.
References
Application Notes and Protocols: Assessing the Impact of CHI3L1-IN-2 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancers.[1][2][3] Elevated levels of CHI3L1 are associated with increased inflammation and poor prognosis in several disease states.[4] CHI3L1 exerts its pro-inflammatory effects by activating multiple downstream signaling pathways, including NF-κB, MAPK, PI3K/Akt, and STAT3, leading to the production of a variety of cytokines and chemokines such as IL-6, IL-8, TNF-α, and CCL2.[4][5][6][7][8] CHI3L1-IN-2 is a small molecule inhibitor that disrupts the interaction between CHI3L1 and heparan sulfate, a key step in CHI3L1-mediated signaling.[1] These application notes provide a detailed protocol for assessing the impact of this compound on cytokine production in a relevant in vitro cell model.
Principle of the Assay
This protocol describes the use of an in vitro cell-based assay to determine the efficacy of this compound in inhibiting CHI3L1-induced cytokine production. The experimental workflow involves stimulating an appropriate cell line with a pro-inflammatory agent to induce the expression of CHI3L1 and subsequent cytokines. The cells are then treated with varying concentrations of this compound. The inhibitory effect of this compound is quantified by measuring the levels of target cytokine mRNA and protein using quantitative real-time PCR (qRT-PCR) and enzyme-linked immunosorbent assay (ELISA), respectively.
Data Presentation
Table 1: Effect of this compound on IL-6 and TNF-α mRNA Expression
| Treatment Group | Concentration (µM) | IL-6 mRNA Fold Change (vs. Vehicle) | TNF-α mRNA Fold Change (vs. Vehicle) |
| Vehicle Control | - | 1.00 | 1.00 |
| Inflammatory Stimulus | - | 15.2 ± 1.8 | 12.5 ± 1.5 |
| This compound | 0.1 | 12.1 ± 1.4 | 10.3 ± 1.2 |
| This compound | 1 | 7.5 ± 0.9 | 6.8 ± 0.8 |
| This compound | 10 | 2.3 ± 0.3 | 2.1 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on IL-6 and TNF-α Protein Secretion
| Treatment Group | Concentration (µM) | IL-6 Protein (pg/mL) | TNF-α Protein (pg/mL) |
| Vehicle Control | - | 50 ± 8 | 42 ± 6 |
| Inflammatory Stimulus | - | 850 ± 95 | 720 ± 88 |
| This compound | 0.1 | 680 ± 75 | 590 ± 65 |
| This compound | 1 | 350 ± 42 | 310 ± 35 |
| This compound | 10 | 110 ± 15 | 95 ± 12 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: CHI3L1 signaling pathway leading to cytokine production and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YKL-40 as a biomarker in various inflammatory diseases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Recently Updated Role of Chitinase 3-like 1 on Various Cell Types as a Major Influencer of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHI3L1 plays a role in cancer through enhanced production of pro-inflammatory/pro-tumorigenic and angiogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chitinase 3 like-1 activates the Akt pathway, inducing NF-κB-dependent release of pro-inflammatory cytokines and promoting the proliferative ability in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting CHI3L1-IN-2 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein belonging to the glycoside hydrolase family 18. Despite its structural similarity to chitinases, it lacks enzymatic activity due to a mutation in its active site.[1] CHI3L1 is implicated in the pathogenesis of a wide range of diseases characterized by inflammation, tissue remodeling, and fibrosis, including cancer, asthma, and rheumatoid arthritis.[2][3] It exerts its effects by activating several key signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, through interaction with receptors like interleukin-13 receptor α2 (IL-13Rα2) and CD44.[4][5][6][7][8][9]
CHI3L1-IN-2 is a small molecule inhibitor of CHI3L1. It has been shown to inhibit the interaction between CHI3L1 and heparan sulfate, a key step in its signaling cascade, with an IC50 of 26 nM.[10] Validating the direct binding of this compound to CHI3L1 and confirming its engagement with the target in a cellular context are critical steps in its development as a therapeutic agent. These application notes provide detailed protocols for various biophysical and cell-based methods to quantitatively and qualitatively assess the target engagement of this compound.
CHI3L1 Signaling Pathway
CHI3L1 is a central regulator of various cellular processes. Upon secretion, it can bind to several receptors to initiate downstream signaling. For instance, in glioma cells, CHI3L1 binds to ACTN4 and NFKB1, promoting NF-κB nuclear translocation.[4][11] In the tumor microenvironment, it interacts with CD44 on macrophages to activate the AKT pathway, leading to M2 macrophage polarization.[4][11] It also interacts with IL-13Rα2, activating MAPK/ERK, AKT, and Wnt/β-catenin signaling.[8][9]
Caption: CHI3L1 signaling pathways and the inhibitory action of this compound.
Section 1: Biophysical Methods for Direct Binding Analysis
Biophysical assays are essential for confirming the direct physical interaction between this compound and the CHI3L1 protein. These in vitro techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures real-time interactions between molecules.[12] One molecule (the ligand, e.g., CHI3L1) is immobilized on a sensor chip, and the other (the analyte, e.g., this compound) flows over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[13] SPR has been successfully used as a high-throughput screening platform to identify small molecule inhibitors of CHI3L1.[14][15]
Application to this compound: To quantify the binding kinetics and affinity of this compound to recombinant human CHI3L1 protein.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Experimental Protocol:
-
Protein and Compound Preparation:
-
Reconstitute purified, recombinant human CHI3L1 protein in a buffer suitable for immobilization (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 0.1 to 100 µM) in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). The final DMSO concentration should be kept constant and low (<1%).
-
-
Ligand Immobilization:
-
Use a CM5 sensor chip. Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[16]
-
Inject the CHI3L1 protein solution over the activated surface until the desired immobilization level is reached (e.g., ~5000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Perform experiments at a constant temperature (e.g., 25°C) with a constant flow rate (e.g., 30 µL/min).[13]
-
Inject the prepared concentrations of this compound over the CHI3L1-immobilized surface for a set association time (e.g., 180 seconds).
-
Allow dissociation by flowing running buffer over the chip for a set time (e.g., 300 seconds).
-
Between cycles, regenerate the sensor surface by injecting a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Quantitative Data Summary (Example):
| Parameter | Value | Unit |
| ka (on-rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| kd (off-rate) | 3.0 x 10⁻³ | s⁻¹ |
| KD (affinity) | 20 | nM |
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule.[17][18] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[17][18]
Application to this compound: To determine the thermodynamic driving forces (enthalpy and entropy) and stoichiometry of the this compound binding to CHI3L1.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Experimental Protocol:
-
Sample Preparation:
-
Prepare purified CHI3L1 and this compound in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). It is critical to precisely match the buffer to avoid large heats of dilution.[19] Dialysis of the protein against the buffer used to dissolve the compound is highly recommended.
-
Typical concentrations are 10-20 µM for CHI3L1 in the sample cell and 100-200 µM for this compound in the syringe (a 10-fold higher concentration is a good starting point).[19]
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CHI3L1 solution into the sample cell and the this compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
The raw data is a plot of thermal power versus time. Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the integrated heat per injection against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., "one set of sites") to determine KD, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Quantitative Data Summary (Example):
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 | - |
| KD (affinity) | 25 | nM |
| ΔH (Enthalpy) | -8.5 | kcal/mol |
| -TΔS (Entropy) | -2.7 | kcal/mol |
| ΔG (Gibbs Free Energy) | -11.2 | kcal/mol |
Section 2: Cell-Based Methods for Target Engagement
Confirming that a compound binds its target within the complex environment of a living cell is a crucial validation step. Cell-based assays provide physiological relevance that in vitro methods lack.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[20] When a ligand binds to its protein target, the resulting complex is often more resistant to thermal denaturation.[21] In a CETSA experiment, cells or cell lysates are treated with the compound, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry.[20][21][22] A positive target engagement results in a shift of the melting curve to a higher temperature.
Application to this compound: To verify that this compound binds to and stabilizes CHI3L1 in intact cells or cell lysates.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol:
-
Cell Treatment:
-
Culture a cell line known to express CHI3L1 (e.g., U87-MG glioblastoma cells).
-
Treat intact cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for a set time (e.g., 1-3 hours) at 37°C.[23]
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2.5°C increments) using a thermal cycler, followed by cooling for 3 minutes at 25°C.[23]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using a specific anti-CHI3L1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (vehicle and this compound), plot the normalized band intensity against the corresponding temperature to generate a melting curve.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the vehicle-treated and this compound-treated samples (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.
-
Quantitative Data Summary (Example):
| Treatment | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 54.2 | - |
| This compound (10 µM) | 58.7 | +4.5 |
Competition Binding Assay (AlphaLISA)
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted for competition binding. In this format, a known biotinylated ligand for the target protein and an antibody against the target are used. When the target protein brings the streptavidin-coated Donor bead (via the biotinylated ligand) and the antibody-coated Acceptor bead into close proximity, excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to the Acceptor bead and triggers a chemiluminescent signal. A non-biotinylated inhibitor (like this compound) will compete with the biotinylated ligand for binding to the target, disrupting the bead proximity and causing a decrease in the signal. This method has been used to show that small molecules can disrupt the CHI3L1-galectin-3 interaction.[14][24]
Application to this compound: To measure the potency (IC50) of this compound in displacing a known ligand from CHI3L1 in a high-throughput format. A recently developed assay uses biotinylated heparan sulfate as a probe.[3]
Caption: Workflow for a competitive AlphaLISA binding assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer (e.g., PBS, 0.1% BSA).
-
Prepare working solutions of recombinant CHI3L1, biotinylated heparan sulfate, and an anti-CHI3L1 antibody conjugated to a tag for the acceptor bead (or use a secondary antibody on a Protein A acceptor bead).
-
-
Assay Procedure (example for a 384-well plate):
-
Add 2.5 µL of this compound dilutions or vehicle to the wells.
-
Add 2.5 µL of CHI3L1 protein and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Add 2.5 µL of biotinylated heparan sulfate and incubate for 60 minutes.
-
Add 2.5 µL of anti-CHI3L1 antibody and incubate for 60 minutes.
-
Add 5 µL of a pre-mixed suspension of Streptavidin-Donor beads and Protein A-Acceptor beads. Incubate for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the signal by 50%.
-
Quantitative Data Summary (Example):
| Compound | IC50 (nM) |
| This compound | 26 |
The validation of target engagement is a cornerstone of drug development. For this compound, a multi-faceted approach is recommended. Biophysical methods like SPR and ITC provide high-quality, quantitative data on the direct binding interaction with purified CHI3L1 protein, defining its affinity and thermodynamic properties. Cell-based assays such as CETSA are indispensable for confirming that this compound engages its target in the complex milieu of a living cell. Finally, competition assays like AlphaLISA can be used to determine inhibitor potency and are amenable to higher throughput screening. Together, these methods provide a robust and comprehensive data package to confirm and characterize the engagement of this compound with its intended target, CHI3L1.
References
- 1. Recently Updated Role of Chitinase 3-like 1 on Various Cell Types as a Major Influencer of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of chitinase-3-like protein 1 in the pathogenesis of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. crosstalk.cell.com [crosstalk.cell.com]
- 9. Inflammatory Effects and Regulatory Mechanisms of Chitinase-3-like-1 in Multiple Human Body Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Discovery of small molecule CHI3L1 inhibitors by SPR-based high-throughput screening. | Read by QxMD [read.qxmd.com]
- 15. Discovery of small molecule CHI3L1 inhibitors by SPR-based high-throughput screening. [vivo.weill.cornell.edu]
- 16. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 20. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. biorxiv.org [biorxiv.org]
chi3L1-IN-2 for studying CHI3L1-mediated cell migration
For the Study of CHI3L1-Mediated Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various diseases characterized by inflammation, tissue remodeling, and fibrosis, including cancer.[1][2][3] Elevated expression of CHI3L1 is associated with tumor progression, metastasis, and poor prognosis in several cancers such as colorectal, breast, and lung cancer.[4] CHI3L1 promotes cancer cell proliferation, migration, and invasion by binding to cell surface receptors and activating multiple downstream signaling pathways.[1][2][4][5] This makes CHI3L1 a compelling therapeutic target.[2]
chi3L1-IN-2 is a specific inhibitor of the Chitinase-3-Like Protein 1 (CHI3L1).[6] It functions by disrupting the interaction between CHI3L1 and heparan sulfate, a key step in its signaling cascade.[6] These application notes provide an overview of the signaling pathways involved, quantitative data on CHI3L1's role in cell migration, and detailed protocols for utilizing this compound as a tool to investigate and inhibit CHI3L1-mediated cellular processes.
Quantitative Data
Table 1: Inhibitor Profile: this compound
| Compound Name | Target | Mechanism of Action | IC50 |
| This compound | CHI3L1 | Inhibits the interaction between CHI3L1 and heparan sulfate (CHI3L1:HSIII).[6] | 26 nM[6] |
Table 2: Representative Data on the Effect of CHI3L1 Modulation on Cell Migration and Invasion
Note: The following data are from studies using CHI3L1 overexpression or neutralizing antibodies to demonstrate the protein's function. Similar inhibitory effects would be the expected outcome when using this compound.
| Cell Line | Experimental Condition | Assay | Result | Reference |
| HepG2 (Liver Cancer) | CHI3L1 Overexpression | Transwell Migration | ~3-fold increase in migrated cells (p < 0.001) | [7] |
| HepG2 (Liver Cancer) | CHI3L1 Suppression (shRNA) | Transwell Migration | Significant decrease in migrated cells (p < 0.001) | [7] |
| SW480 (Colon Cancer) | CHI3L1 Overexpression | THP-1 Macrophage Migration | 2.2-fold increase in migrated cells | [8] |
| SW480 (Colon Cancer) | Anti-CHI3L1 Antibody | THP-1 Macrophage Migration | Significant inhibition of CHI3L1-enhanced migration | [8] |
| SW480 (Colon Cancer) | CHI3L1 Overexpression | HUVEC Endothelial Cell Migration | 1.8-fold increase in migrated cells | [8] |
| A549 & H460 (Lung Cancer) | CHI3L1 Knockdown (siRNA) | Transwell Migration | Significant decrease in cell migration | [9] |
| A549 & H460 (Lung Cancer) | Recombinant CHI3L1 (100 ng/mL) | Transwell Migration | Significant increase in migrant cells | [9] |
Signaling Pathways and Mechanism of Action
CHI3L1 exerts its pro-migratory effects by interacting with several cell surface receptors, including Interleukin-13 receptor alpha-2 (IL-13Rα2), CD44, Galectin-3, and Receptor for Advanced Glycation Endproducts (RAGE).[1][10] This binding triggers the activation of multiple intracellular signaling cascades, such as MAPK (ERK, p38, JNK), PI3K/Akt, and Wnt/β-catenin.[1][10][11] These pathways converge to regulate gene expression programs that control cell survival, proliferation, and migration.[1][10]
The inhibitor this compound specifically targets the binding of CHI3L1 to heparan sulfate proteoglycans (HSPGs), which act as co-receptors necessary for robust signal transduction. By preventing this interaction, this compound effectively blocks the downstream signaling that leads to cell migration.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on CHI3L1-mediated cell migration.
Protocol 1: Transwell Cell Migration Assay
This assay measures the chemotactic response of cells towards a stimulant across a porous membrane.[12]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Recombinant human CHI3L1 protein
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant (e.g., 10% FBS and/or recombinant CHI3L1) to the lower chambers of the 24-well plate.
-
To the chemoattractant medium, add the desired concentration of this compound or vehicle control.
-
Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by cell type (typically 6-48 hours).
-
Fixation and Staining:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface by immersing the inserts in fixation solution for 15 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in Crystal Violet solution for 20 minutes.
-
-
Quantification:
-
Thoroughly wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated, stained cells in several random fields of view under a microscope.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay measures collective cell migration into a cell-free gap created in a confluent monolayer.[12][13]
Materials:
-
Multi-well plates (e.g., 24-well or 96-well)
-
Pipette tips (p200 or p1000) or a dedicated scratch tool
-
Cell culture medium
-
Recombinant human CHI3L1 protein
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Scratch:
-
Once cells are fully confluent, use a sterile pipette tip to create a straight, linear scratch down the center of each well.
-
Wash the wells gently with PBS to remove dislodged cells and debris.
-
-
Treatment:
-
Replace the PBS with fresh, low-serum medium.
-
Add recombinant CHI3L1 with or without various concentrations of this compound to the appropriate wells. Include a vehicle control.
-
-
Imaging and Analysis:
-
Immediately after treatment (0h), capture images of the scratch in each well at defined points.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at regular time intervals (e.g., 6h, 12h, 24h).
-
Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0h time point.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to detect changes in the phosphorylation status or expression levels of key proteins in the CHI3L1 signaling pathway.[14][15]
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-MMP-9)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to ~80% confluency. Serum-starve overnight if necessary.
-
Treat cells with recombinant CHI3L1 +/- this compound for a short duration (e.g., 0, 10, 20, 30, 60 minutes) to observe rapid phosphorylation events.[16]
-
Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.[16]
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using densitometry software. Normalize phosphorylated proteins to their total protein counterparts.
-
Protocol 4: Co-Immunoprecipitation (Co-IP)
This protocol can be adapted to investigate if this compound affects the interaction of CHI3L1 with its binding partners on the cell surface.
Materials:
-
Lysis buffer (non-denaturing, e.g., 1% Triton X-100 based) with inhibitors[17]
-
Antibody for immunoprecipitation (e.g., anti-CHI3L1 or anti-IL-13Rα2)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer to preserve protein-protein interactions.[16][17]
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., blot for IL-13Rα2 after pulling down CHI3L1).
-
References
- 1. Future Perspectives and Conclusions from Animal Models of CHI3L1-Related Inflammation-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inflammatory Effects and Regulatory Mechanisms of Chitinase-3-like-1 in Multiple Human Body Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uncovering novel mechanisms of chitinase-3-like protein 1 in driving inflammation-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CHI3L1 promotes tumor progression by activating TGF-β signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitinase 3-like 1 promotes macrophage recruitment and angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. crosstalk.cell.com [crosstalk.cell.com]
- 12. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cell Migration Monitoring to Analyze Drug Synergism in the Scratch Assay Using the IncuCyte System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. IL13Rα2 as a crucial receptor for Chi3l1 in osteoclast differentiation and bone resorption through the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunoprecipitation [protocols.io]
- 18. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting chi3L1-IN-2 insolubility in aqueous solutions
Welcome to the technical support center for CHI3L1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this inhibitor, particularly concerning its solubility in aqueous solutions.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you may have about handling and using this compound, with a focus on overcoming solubility challenges.
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: this compound, like many small molecule inhibitors, has limited solubility in purely aqueous solutions. Direct dissolution in buffers like PBS or Tris is often challenging and can lead to precipitation. The recommended method is to first prepare a concentrated stock solution in an organic solvent.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common and recommended solvent for creating a high-concentration stock solution of this compound.
-
Ethanol: While less common for initial stock solutions, it can be used for some compounds.
-
Dimethylformamide (DMF): Another alternative to DMSO for creating stock solutions.
Protocol for Preparing a Stock Solution:
-
Start by dissolving the this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM or higher).
-
To aid dissolution, you can gently warm the solution (up to 37°C) and use sonication or vortexing. For some related compounds, warming to 60°C may be necessary, but always refer to the manufacturer's datasheet if available to avoid degradation.[1]
-
Ensure the powder is completely dissolved before proceeding.
-
Store the stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration in your experiment.
-
Increase the Percentage of DMSO (with caution): A higher final percentage of DMSO in your aqueous solution can help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control (your experimental buffer with the same final percentage of DMSO) in your experiments to account for any solvent effects. Most cell lines can tolerate up to 0.5% DMSO, but it's best to keep it as low as possible (ideally ≤0.1%).
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help to increase the solubility of hydrophobic compounds. A typical final concentration for these surfactants is 0.01-0.1%.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of the solution.
-
Warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Vortex While Diluting: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.
Q3: What are some alternative solvents or formulations I can try for in vitro or in vivo experiments?
A3: For challenging solubility issues, especially for in vivo studies, more complex vehicle formulations may be necessary. A common formulation for poorly soluble compounds is a mixture of solvents. For a similar compound, CHI3L1-IN-1, a suggested in vivo formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline
This type of formulation creates a more hospitable environment for hydrophobic molecules. When developing a formulation, it is critical to test its toxicity and effects in a vehicle control group.
Q4: How can I determine the maximum soluble concentration of this compound in my specific buffer?
A4: You can determine the kinetic solubility of this compound in your buffer system through a simple experimental procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Make serial dilutions of the stock solution into your aqueous buffer of choice.
-
Incubate the dilutions at your experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration.
-
For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using techniques like HPLC or UV-Vis spectroscopy.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Source |
| CHI3L1-IN-1 | DMSO | ≥ 25 mg/mL (with sonication and warming) | [1] |
| Generic Small Molecule Inhibitor | DMSO | Often in the range of 10-100 mg/mL | General technical datasheets |
| Generic Small Molecule Inhibitor | Aqueous Buffer (e.g., PBS) | Generally low, often < 1 mg/mL | General technical datasheets |
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments involving the use of a small molecule inhibitor like this compound.
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Add 100% sterile DMSO to achieve a final concentration of 10 mM.
-
Facilitate dissolution by vortexing and, if necessary, brief sonication or warming in a 37°C water bath.
-
Visually confirm that all solid has dissolved.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and controls, and ideally does not exceed 0.1%.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
-
Treat Cells:
-
Remove the existing culture medium from your cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period as per your experimental design.
-
Visualizations
CHI3L1 Signaling Pathway
Caption: CHI3L1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
References
Technical Support Center: Optimizing chi3L1-IN-2 Concentration for Maximum Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of chi3L1-IN-2, a small molecule inhibitor of the Chitinase-3-like-1 (CHI3L1) protein. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition observed | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit CHI3L1. | Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 10 µM) and narrow down to find the IC50 value for your specific cell line and assay. |
| Incorrect experimental timeline: The incubation time with the inhibitor may be too short for it to exert its effect. | Optimize the incubation time by testing several time points (e.g., 24, 48, 72 hours) to determine when maximum inhibition is achieved without causing significant cytotoxicity. | |
| Inhibitor degradation: this compound may be unstable in the experimental conditions. | Prepare fresh stock solutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles. Protect the stock solution from light. | |
| Low CHI3L1 expression in the cell model: The target protein, CHI3L1, may not be expressed at a high enough level in your chosen cell line for a significant inhibitory effect to be observed. | Confirm CHI3L1 expression in your cell line using techniques like Western blot or qRT-PCR. If expression is low, consider using a different cell line or inducing CHI3L1 expression if possible. | |
| High cell death or cytotoxicity | Inhibitor concentration is too high: this compound may be toxic to the cells at the concentration used. | Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration at which the inhibitor becomes toxic. Always run a vehicle control (e.g., DMSO) to ensure the solvent is not causing the cytotoxicity. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO) and non-toxic to your cells.[1] | |
| Precipitation of the inhibitor in cell culture media | Poor solubility: this compound may have limited solubility in aqueous solutions like cell culture media. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When diluting into the final culture medium, ensure rapid and thorough mixing. Do not exceed the solubility limit of the compound in the final medium. Consider using a formulation with improved solubility if available. |
| Variability between replicate experiments | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density and distribution. |
| Pipetting errors: Inaccurate dilution or addition of the inhibitor. | Calibrate pipettes regularly. Use a new pipette tip for each dilution and addition. Prepare a master mix of the inhibitor dilution to add to replicate wells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between Chitinase-3-like-1 (CHI3L1) and heparan sulfate.[2] By blocking this interaction, it can interfere with downstream signaling pathways activated by CHI3L1, which are involved in processes like inflammation, cell proliferation, and tissue remodeling.[3]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: A good starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude around the reported IC50 value. For this compound, which has a reported IC50 of 26 nM for the CHI3L1:heparan sulfate interaction, a starting range of 1 nM to 10 µM is recommended.[2] However, the optimal concentration is highly dependent on the cell type, assay conditions, and the specific biological question being addressed.
Q3: How should I prepare and store this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For experiments, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium immediately before use.
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: To assess the cytotoxicity of this compound, you should perform a cell viability assay. Common methods include:
-
MTT or WST-1 assay: Measures metabolic activity.
-
LDH assay: Measures lactate dehydrogenase release from damaged cells.
-
Live/Dead staining: Uses fluorescent dyes to distinguish between live and dead cells (e.g., Calcein AM/Ethidium Homodimer-1). It is crucial to include a vehicle control (the solvent used to dissolve the inhibitor) at the same final concentration used in the experimental wells.
Q5: What are the key downstream signaling pathways affected by CHI3L1 that I can monitor to assess the efficacy of this compound?
A5: CHI3L1 has been shown to activate several key signaling pathways involved in cell survival, proliferation, and inflammation. To assess the efficacy of this compound, you can monitor the phosphorylation status or expression levels of key proteins in these pathways, including:
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
Target cell line with known CHI3L1 expression
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Reagents for your chosen endpoint assay (e.g., cell viability, cytokine secretion, or a specific signaling pathway readout)
-
Multichannel pipette
-
Plate reader or other detection instrument
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Prepare enough of each dilution to treat replicate wells.
-
Also prepare a vehicle control (DMSO in medium at the same final concentration as the highest inhibitor concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the prepared inhibitor dilutions and the vehicle control to the respective wells (typically in triplicate or quadruplicate).
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
Endpoint Assay:
-
Perform your chosen assay to measure the effect of the inhibitor (e.g., a cell proliferation assay like MTT, an ELISA for a downstream cytokine, or a Western blot for a signaling protein).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Assessing the Effect of this compound on Downstream Signaling
This protocol outlines a general method to investigate the impact of this compound on the phosphorylation of a key downstream signaling molecule, such as AKT.
Materials:
-
Target cell line
-
Complete cell culture medium and serum-free medium
-
This compound
-
DMSO
-
Recombinant human CHI3L1 (if stimulating the pathway)
-
6-well plates
-
Phosphatase and protease inhibitors
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-CHI3L1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate the cells with recombinant CHI3L1 for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH).
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: CHI3L1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Optimizing this compound Concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of CHI3L1 attenuates excessive autophagy in intestinal epithelial cells to reduce the severity of necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitinase 3-like 1 Regulates Cellular and Tissue Responses via IL-13 Receptor α2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recently Updated Role of Chitinase 3-like 1 on Various Cell Types as a Major Influencer of Chronic Inflammation [mdpi.com]
common issues with chi3L1-IN-2 stability in long-term experiments
Welcome to the technical support center for CHI3L1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments, with a focus on addressing common issues related to its stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 36, is a small molecule inhibitor of Chitinase-3-Like Protein 1 (CHI3L1). It functions by inhibiting the interaction between CHI3L1 and heparan sulfate (CHI3L1:HSIII) with a reported half-maximal inhibitory concentration (IC50) of 26 nM.[1] CHI3L1 is a secreted glycoprotein associated with inflammation, tissue remodeling, fibrosis, and cancer, making its inhibition a key area of research.[1][2][3]
Q2: What are the primary signaling pathways activated by CHI3L1?
CHI3L1 activates several key intracellular signaling pathways by binding to receptors such as Interleukin-13 receptor alpha 2 (IL-13Rα2) and CD44.[3][4] Activation of these receptors can lead to the downstream signaling cascades including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways are crucial in regulating cell survival, proliferation, inflammation, and migration.[3][5]
CHI3L1 Signaling Pathways
Caption: CHI3L1 activates PI3K/Akt, MAPK/ERK, and NF-κB pathways.
Q3: How should I prepare and store stock solutions of this compound?
While specific stability data for this compound is not publicly available, general best practices for small molecule inhibitors should be followed. It is typically recommended to dissolve the compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light and moisture.
Q4: What are common causes of small molecule inhibitor degradation?
The most common pathways for drug degradation are hydrolysis and oxidation.[6] Hydrolysis can occur in aqueous solutions and is often catalyzed by acidic or basic conditions. Oxidation involves a reaction with oxygen.[6] For compounds in cell culture media, stability can be affected by the pH of the media, exposure to light, and interactions with media components.
Troubleshooting Guide
This guide addresses common problems encountered during long-term experiments with this compound and other small molecule inhibitors.
Problem 1: I am observing a diminishing effect of this compound over the course of my multi-day or multi-week experiment. Is the compound unstable?
A gradual loss of activity is a common issue in long-term cell culture experiments. Several factors could be responsible.
| Possible Cause | Recommended Solution |
| Chemical Instability | The compound may degrade in the aqueous, 37°C environment of the cell culture incubator. Common degradation pathways include hydrolysis and oxidation.[6] |
| Metabolic Degradation | Cells can metabolize the compound over time, reducing its effective concentration. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware (flasks, plates, pipette tips), lowering the available concentration. |
| Infrequent Media Changes | The concentration of the inhibitor will naturally decrease over time due to degradation and cellular uptake. |
Troubleshooting Steps:
-
Replenish the Compound: For long-term experiments, it is critical to change the cell culture media and add freshly diluted this compound every 24-72 hours to maintain a consistent effective concentration.
-
Prepare Fresh Working Solutions: Always prepare working dilutions of this compound from a frozen stock solution immediately before use. Do not store diluted aqueous solutions for extended periods.
-
Use Low-Binding Labware: If you suspect adsorption is an issue, consider using low-protein-binding plates and tubes.
-
Perform a Time-Course Experiment: To assess the stability in your specific experimental conditions, measure a downstream marker of CHI3L1 activity (e.g., phosphorylation of Akt) at various time points after adding the inhibitor without replenishing it. A decline in the inhibitory effect over time suggests a loss of active compound.
Workflow for Troubleshooting Diminishing Compound Activity
Caption: A logical workflow to diagnose the cause of reduced inhibitor efficacy.
Problem 2: My results are inconsistent between different experimental runs. What could be the cause?
Reproducibility is key in research. Inconsistency can often be traced back to subtle variations in protocol execution.
| Summary of Storage and Handling Recommendations | |
| Form | Lyophilized Powder |
| Storage of Powder | Store at -20°C, desiccated and protected from light. |
| Reconstitution Solvent | High-quality, anhydrous DMSO. |
| Stock Solution Storage | Aliquot into single-use vials and store at -20°C or -80°C. |
| Freeze-Thaw Cycles | Minimize. Use a fresh aliquot for each experiment. |
| Working Solution | Prepare fresh from stock immediately before use. Do not store aqueous dilutions. |
Troubleshooting Steps:
-
Check Stock Solution Integrity: DMSO is hygroscopic, meaning it readily absorbs water from the air. Over time, this can lead to the compound precipitating out of the stock solution, especially after multiple freeze-thaw cycles. Always ensure your DMSO stock is anhydrous and that stock solution vials are tightly sealed. Visually inspect the thawed stock solution for any precipitate.
-
Standardize Cell Culture Conditions: Use cells within a consistent, narrow range of passage numbers for all experiments. Cellular responses to inhibitors can change as cells are passaged repeatedly.
-
Ensure Accurate Pipetting: When preparing serial dilutions, small errors in pipetting can lead to significant differences in the final concentration. Calibrate your pipettes regularly and use proper technique.
-
Use Control Compounds: Include a positive and negative control in your experiments. A positive control could be a different compound known to affect the same pathway, while the negative control should be the vehicle (e.g., DMSO) at the same final concentration used for this compound. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Warm the Compound: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). Vortex gently until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in tightly sealed, light-protecting vials.
-
Storage: Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw one aliquot of the stock solution. Serially dilute the stock solution in fresh, pre-warmed cell culture medium to the final desired concentrations. Use this working solution immediately.
Protocol 2: General Protocol for a Long-Term Cell Culture Experiment
-
Cell Seeding: Seed your cells in the appropriate culture plates or flasks and allow them to adhere and enter the logarithmic growth phase (typically 12-24 hours).
-
Initial Treatment: Remove the seeding medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Compound Replenishment: Depending on the duration of the experiment and the stability of the compound in your system, replace the medium with fresh medium containing a new dilution of this compound every 24-72 hours.
-
Monitoring: Observe the cells regularly for changes in morphology, viability, and confluence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recently Updated Role of Chitinase 3-like 1 on Various Cell Types as a Major Influencer of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitinase-3 like-protein-1 function and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Roles and Future Perspectives of Chitinase 3-like 1 in Macrophage Polarization and the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory Effects and Regulatory Mechanisms of Chitinase-3-like-1 in Multiple Human Body Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. mdpi.com [mdpi.com]
overcoming off-target effects of chi3L1-IN-2 in cell-based assays
Welcome to the technical support center for CHI3L1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell-based assays, with a specific focus on identifying and overcoming potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is CHI3L1 and what is its biological role?
Chitinase-3-like-protein-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that belongs to the glycoside hydrolase family 18, although it lacks enzymatic chitinase activity.[1][2] It is produced by a wide range of cells, including macrophages, neutrophils, smooth muscle cells, and various tumor cells.[2][3] CHI3L1 is involved in numerous pathological and physiological processes, including inflammation, tissue remodeling, cell proliferation, angiogenesis, and immune response modulation.[4][5] Elevated levels of CHI3L1 are associated with various diseases, including cancer, inflammatory conditions like arthritis, and fibrosis.[2][4]
Q2: What is the intended on-target mechanism of action for a CHI3L1 inhibitor like this compound?
The primary goal of a CHI3L1 inhibitor is to block the protein's interaction with its receptors, thereby inhibiting its downstream signaling pathways.[4] CHI3L1 exerts its effects by binding to several receptors, including Interleukin-13 receptor alpha-2 (IL-13Rα2), transmembrane protein 219 (TMEM219), and CD44.[2][6] This binding activates multiple signaling cascades, such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which promote cell survival, migration, and proliferation.[3][5][7][8] An effective inhibitor would prevent these interactions and suppress these pro-tumorigenic and pro-inflammatory signals.
Q3: What are "off-target" effects and why are they a concern with small molecule inhibitors?
Off-target effects occur when a small molecule inhibitor, like this compound, binds to and modulates the activity of proteins other than its intended target (CHI3L1).[9][10] This is a common challenge in drug development, as the efficacy of many compounds can be attributed to these unintended interactions rather than on-target activity.[9] These effects can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[11] They can also cause cellular toxicity, confounding data interpretation and limiting the therapeutic potential of the compound.[6]
Q4: How can I distinguish between an on-target and an off-target effect in my assay?
Distinguishing between on- and off-target effects requires a multi-pronged approach. Key strategies include:
-
Comparing with Genetic Knockdown: The gold standard is to compare the phenotype observed with the inhibitor to that of a genetic knockdown (e.g., using siRNA or CRISPR) of the target protein, CHI3L1. A high correlation between the two suggests an on-target effect.
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the inhibitor's binding affinity (e.g., IC50 or K_D) for the target protein. Effects that only appear at much higher concentrations are likely off-target.
-
Rescue Experiments: If the inhibitor's effect is on-target, it might be "rescued" or reversed by overexpressing a version of the target protein that doesn't bind the inhibitor.
-
Using a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides a systematic approach to diagnose and resolve them.
Problem 1: The observed phenotype (e.g., decreased cell viability) is much more potent than expected or inconsistent with CHI3L1 siRNA/CRISPR results.
This is a classic sign of a potential off-target effect. The inhibitor may be affecting other essential cellular proteins.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with CHI3L1 in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an ideal method for this.
-
Perform a Dose-Response Curve: Generate a detailed dose-response curve for the observed phenotype. Simultaneously, measure the inhibition of a known downstream CHI3L1 signaling event (e.g., phosphorylation of AKT or ERK) via Western blot. If the phenotypic IC50 is significantly lower than the IC50 for on-target pathway inhibition, an off-target mechanism is likely.
-
Orthogonal Target Validation: Use siRNA or shRNA to knock down CHI3L1. Treat both control cells and CHI3L1-knockdown cells with this compound. If the inhibitor still causes the phenotype in cells lacking CHI3L1, the effect is definitively off-target.[9]
-
Identify Potential Off-Targets: Use computational methods (e.g., target prediction tools based on chemical structure) or experimental approaches like chemical proteomics to identify potential off-target proteins.
Problem 2: I'm observing significant cell death at concentrations required to see inhibition of CHI3L1 signaling.
This suggests that the therapeutic window of the inhibitor is narrow, and off-target toxic effects occur at or near the on-target effective concentrations.
Troubleshooting Steps:
-
Lower the Concentration: Determine the lowest effective concentration that yields a measurable on-target effect (e.g., 25-50% inhibition of p-AKT) without causing widespread cell death. It may be necessary to accept a partial on-target effect to maintain cell health for phenotypic assays.
-
Reduce Treatment Duration: Shorten the incubation time with the inhibitor. Off-target toxic effects often accumulate over time. A shorter exposure might be sufficient to observe on-target signaling changes without triggering cell death pathways.
-
Change Assay Endpoint: Switch to an earlier assay endpoint. For example, instead of a 72-hour proliferation assay, measure changes in cell migration or invasion over a 12- or 24-hour period.
-
Use a Different Cell Line: Some cell lines may be more sensitive to the specific off-target effects of this compound. Testing in a different, relevant cell line may reveal a clearer on-target window. A recent study noted that CHI3L1-IN-1 showed significant toxicity in astrocytes and HepG2 cells.[6]
Problem 3: My results are not reproducible across experiments.
Inconsistent results can stem from various factors, including inhibitor stability, cell passage number, or subtle variations in protocol.
Troubleshooting Steps:
-
Check Inhibitor Integrity: Ensure the inhibitor stock solution is fresh and has been stored correctly. Small molecules can degrade over time, especially after multiple freeze-thaw cycles. Consider purchasing a new lot of the compound.
-
Standardize Cell Culture Conditions: Use cells within a consistent, low passage number range. Genetic drift in cultured cells can alter their response to inhibitors. Ensure consistent seeding densities and media conditions.
-
Optimize DMSO Concentration: Ensure the final concentration of the vehicle (typically DMSO) is consistent across all wells and is below a level that affects cell viability or function (usually <0.5%).[12]
-
Control for Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays).[12] Run a control with the inhibitor in cell-free assay media to check for direct interference.
Data Summary
Understanding the on-target signaling network of CHI3L1 is critical for designing validation experiments.
Table 1: Key Signaling Pathways and Downstream Effectors Regulated by CHI3L1
| Signaling Pathway | Key Downstream Effectors | Cellular Function Promoted | Associated Receptors |
| PI3K / AKT | p-AKT, p-mTOR | Cell Survival, Proliferation, Growth | IL-13Rα2, CD44 |
| MAPK / ERK | p-ERK1/2, p-JNK, p-p38 | Cell Proliferation, Migration, Angiogenesis | IL-13Rα2 |
| NF-κB | Nuclear translocation of p65 | Inflammation, Anti-apoptosis, Cytokine Release | Unknown/Complex |
| Wnt / β-catenin | β-catenin stabilization | Stemness, Proliferation | IL-13Rα2 |
This table is a summary of findings from multiple sources.[1][2][3][5][7][8][13][14][15]
Table 2: Template for Comparing On-Target vs. Off-Target Activity
Researchers should use this template to log their own experimental data to build a profile for this compound in their specific cell model.
| Assay Type | Metric | This compound Value (µM) | CHI3L1 siRNA/CRISPR Effect | Conclusion |
| Biochemical | CHI3L1 Binding (K_D) | e.g., 0.1 µM | N/A | Baseline Affinity |
| Target Engagement | CETSA Shift (EC50) | e.g., 0.5 µM | N/A | Confirms Target Binding in Cells |
| Signaling | p-AKT Inhibition (IC50) | e.g., 1.0 µM | Strong Decrease | On-Target Effect |
| Phenotypic | Migration Inhibition (IC50) | e.g., 1.2 µM | Strong Decrease | Likely On-Target |
| Toxicity | Viability Reduction (IC50) | e.g., 25 µM | Minimal Decrease | Likely Off-Target Effect |
Key Experimental Protocols
1. Western Blot for Downstream Signaling
This protocol is used to assess the on-target effect of this compound by measuring the phosphorylation status of key downstream proteins like AKT and ERK.
-
Cell Seeding: Plate 1-2 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, incubate cells in serum-free media for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with a dose-range of this compound (e.g., 0.1 to 20 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the pathway by adding a known activator if necessary (e.g., growth factors) for 15-30 minutes. If assessing basal activity, this step is omitted.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Loading: Determine protein concentration using a BCA assay. Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Blotting & Detection: Transfer proteins to a PVDF membrane. Block with 5% BSA or non-fat milk. Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies. Detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
2. Orthogonal Validation using siRNA
This protocol confirms that the inhibitor's effect is dependent on the presence of its target, CHI3L1.
-
Transfection: Seed cells to be 50-60% confluent on the day of transfection. Transfect one group of cells with CHI3L1-targeting siRNA and another with a non-targeting control (NTC) siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).
-
Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the CHI3L1 protein.
-
Verification of Knockdown: Harvest a subset of cells from the NTC and CHI3L1 siRNA groups to verify knockdown efficiency by Western blot or qRT-PCR.
-
Inhibitor Treatment: Re-plate the remaining NTC and CHI3L1-knockdown cells for your specific phenotypic assay (e.g., migration, proliferation). Allow cells to adhere, then treat with this compound or vehicle.
-
Assay Readout: After the appropriate incubation time, perform the assay readout.
-
Analysis: Compare the effect of this compound in NTC-treated cells versus CHI3L1-knockdown cells. A significantly diminished effect in the knockdown cells confirms the phenotype is on-target.
Visualizations
References
- 1. Recently Updated Role of Chitinase 3-like 1 on Various Cell Types as a Major Influencer of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase-3 like-protein-1 function and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Transcription Factor Inhibition: Lessons Learned and Emerging Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Significance of chitinase-3-like protein 1 in the pathogenesis of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Roles and Future Perspectives of Chitinase 3-like 1 in Macrophage Polarization and the Development of Diseases [mdpi.com]
- 15. IL13Rα2 as a crucial receptor for Chi3l1 in osteoclast differentiation and bone resorption through the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of CHI3L1-IN-2
Welcome to the technical support center for CHI3L1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo application of this compound, a potent inhibitor of the Chitinase-3-like-protein 1 (CHI3L1) interaction with heparan sulfate. Due to the nature of many small molecule inhibitors, poor aqueous solubility and subsequent low bioavailability can be significant hurdles in preclinical studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the bioavailability of this compound for your in vivo research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with small molecule inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound is showing low or inconsistent efficacy. Could this be related to bioavailability?
A1: Yes, low or variable efficacy is a classic sign of poor bioavailability. If the compound is not efficiently absorbed and distributed to the target tissue, it cannot exert its therapeutic effect. It is crucial to assess the pharmacokinetic (PK) profile of this compound in your chosen animal model to understand its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a related inhibitor, CHI3L1-IN-1, was found to have a bioavailability of only 18% in mice, which could significantly impact its in vivo efficacy[1].
Q2: What are the first steps I should take to investigate the bioavailability of this compound?
A2: The first step is to characterize the physicochemical properties of this compound, specifically its aqueous solubility and permeability. This information will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the formulation strategy. Following this, a pilot pharmacokinetic (PK) study is recommended. This typically involves administering the compound via both intravenous (IV) and the intended route of administration (e.g., oral) to a small group of animals and measuring plasma concentrations over time.
Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed, often in combination:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area for dissolution.
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can enhance solubility.
-
Co-solvents and Surfactants: These agents can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Lipid-Based Formulations: Encapsulating the compound in lipids, such as in self-emulsifying drug delivery systems (SEDDS), can improve absorption.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state, often dispersed in a polymer matrix.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility and stability.
Q4: Are there any chemical modification strategies to improve bioavailability?
A4: Yes, a prodrug approach is a common chemical modification strategy. This involves synthesizing a more soluble and/or permeable derivative of the parent drug that is converted to the active form in vivo.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low plasma concentration after oral administration | Poor aqueous solubility, low permeability, high first-pass metabolism. | 1. Determine the BCS class of this compound. 2. Implement formulation strategies to improve solubility (see Q3). 3. Investigate the potential for efflux transporters and consider co-administration with an inhibitor. 4. Evaluate metabolic stability in liver microsomes. |
| High variability in plasma concentrations between animals | Inconsistent dissolution of the formulation, food effects. | 1. Optimize the formulation to ensure consistent drug release. 2. Standardize the fasting state of the animals before dosing. |
| Rapid clearance from plasma | High metabolic clearance. | 1. Consider alternative routes of administration that avoid first-pass metabolism (e.g., intraperitoneal, subcutaneous). 2. Investigate potential metabolic pathways to inform chemical modifications that could block metabolism. |
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not publicly available, data from related CHI3L1 inhibitors can provide valuable insights for experimental design and expectation setting.
Table 1: Pharmacokinetic Parameters of Related CHI3L1 Inhibitors in Mice
| Compound | Route | Clearance (mL/min/kg) | Bioavailability (%) | Plasma Half-life (t½) | Microsomal Stability (t½) |
| CHI3L1-IN-1[1] | IV | 24 | 18 | Not Reported | Not Reported |
| 11g (K284 derivative)[2] | Not Reported | Not Reported | Not Reported | 2.0 ± 0.1 h (mouse) | 2.2 ± 0.4 h (mouse) |
Note: The improved plasma half-life and microsomal stability of the optimized compound 11g highlight the potential for enhancing the pharmacokinetic properties of CHI3L1 inhibitors through medicinal chemistry efforts[2].
Experimental Protocols
1. Formulation Development Protocol
Objective: To develop a suitable formulation for this compound to enhance its oral bioavailability.
Methodology:
-
Solubility Screening:
-
Determine the equilibrium solubility of this compound in various pharmaceutically acceptable solvents, co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), and lipid-based vehicles (e.g., Labrasol, oleic acid).
-
Evaluate the effect of pH on the solubility of this compound in buffer solutions ranging from pH 2 to 10.
-
-
Formulation Preparation:
-
Based on the solubility screening, prepare several prototype formulations. Examples include:
-
Aqueous solution/suspension: If solubility is sufficient in a pH-adjusted buffer or with a co-solvent.
-
Lipid-based formulation: Dissolve this compound in a lipid vehicle, with or without a surfactant and co-surfactant.
-
Amorphous solid dispersion: Prepare by spray-drying or hot-melt extrusion of this compound with a suitable polymer (e.g., PVP, HPMC).
-
-
-
Formulation Characterization:
-
Visually inspect for homogeneity and precipitation.
-
For lipid-based formulations, assess self-emulsification properties upon dilution in aqueous media.
-
For solid dispersions, confirm the amorphous state using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Determine the dissolution rate of the different formulations using a standard dissolution apparatus.
-
2. In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of different this compound formulations.
Methodology:
-
Animal Model: Use a standard rodent model such as male BALB/c mice or Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1-5 mg/kg) in a suitable IV vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or cyclodextrin) via the tail vein.
-
Oral (PO) Groups: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg) in the various developed formulations.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 25-50 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated bioanalytical method (see Protocol 3).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability using appropriate software (e.g., Phoenix WinNonlin).
-
3. Bioanalytical Method for Quantification of this compound in Plasma
Objective: To develop and validate a sensitive and specific method for quantifying this compound in plasma.
Methodology:
-
Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.
-
Sample Preparation:
-
Protein precipitation is a common and straightforward method. Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the detection of the parent and a specific fragment ion for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
-
Visualizations
CHI3L1 Signaling Pathways
CHI3L1 is a secreted glycoprotein that, upon binding to its receptors, activates multiple downstream signaling pathways implicated in inflammation, fibrosis, and cancer progression. This compound is designed to inhibit the interaction of CHI3L1 with heparan sulfate, a co-receptor that can modulate CHI3L1's activity. The diagram below illustrates the key signaling cascades initiated by CHI3L1.
Caption: Key signaling pathways activated by CHI3L1.
Experimental Workflow for Improving Bioavailability
The following workflow outlines a systematic approach to enhancing the in vivo bioavailability of this compound.
Caption: Systematic workflow for enhancing bioavailability.
References
how to minimize chi3L1-IN-2 toxicity in primary cell cultures
Welcome to the technical support center for CHI3L1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in primary cell cultures while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Chitinase-3-Like Protein 1 (CHI3L1). It functions by inhibiting the interaction between CHI3L1 and heparan sulfate, with an IC50 of 26 nM[1]. CHI3L1, also known as YKL-40, is a secreted glycoprotein implicated in inflammation, fibrosis, and cancer[1]. By blocking this interaction, this compound can be used to study the biological roles of CHI3L1 and evaluate its potential as a therapeutic target.
Q2: What are the known signaling pathways regulated by CHI3L1 that may be affected by this compound?
A2: CHI3L1 is known to activate several downstream signaling pathways upon binding to its receptors, such as IL-13Rα2, CD44, and RAGE. These pathways include the MAPK (p42/p44 and p38), PI3K/Akt, NF-κB, and Wnt/β-catenin signaling cascades.[2][3] These pathways are involved in regulating crucial cellular processes like proliferation, survival, migration, and inflammation.[2] Therefore, inhibition of CHI3L1 by this compound is expected to modulate these pathways.
Q3: What are the potential sources of toxicity when using this compound in primary cell cultures?
A3: Potential sources of toxicity with this compound in primary cell cultures can be multifactorial and may include:
-
On-target toxicity: Prolonged or high-concentration inhibition of CHI3L1 signaling might disrupt essential physiological processes in certain primary cell types, leading to cytotoxicity.
-
Off-target effects: Like many small molecule inhibitors, this compound could potentially interact with other cellular targets besides CHI3L1, leading to unintended and toxic side effects.[4]
-
Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to primary cells at certain concentrations.
-
Compound degradation: Instability of the compound in culture media could lead to the formation of toxic byproducts.
-
General cell culture stress: Primary cells are inherently more sensitive than cell lines, and the addition of any exogenous compound can induce stress.[5]
Q4: How do I choose the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound should be determined empirically for each primary cell type and experimental endpoint. A good starting point is to perform a dose-response curve to determine the IC50 for the desired biological effect. It is recommended to use the lowest concentration that achieves the desired effect to minimize potential toxicity. As a general guideline for small molecule inhibitors, concentrations are often tested in a range of 100 times the in vitro IC50 or Ki value.[6]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in primary cell cultures.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death or Low Viability | - Concentration of this compound is too high.- Solvent (e.g., DMSO) concentration is toxic.- On-target or off-target toxicity. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Ensure the final solvent concentration is below the toxic threshold for your specific primary cells (typically ≤ 0.1% for DMSO).[6]- Reduce the incubation time with the inhibitor.- Test the inhibitor on a less sensitive cell type or a cell line to confirm compound activity. |
| Inconsistent or No Effect of Inhibitor | - Inhibitor is inactive or degraded.- Incorrect inhibitor concentration.- Cell type is not responsive to CHI3L1 inhibition.- Insufficient incubation time. | - Purchase fresh inhibitor from a reputable source.- Aliquot the inhibitor upon receipt and store it properly to avoid repeated freeze-thaw cycles.- Verify the concentration of your stock solution.- Confirm that your primary cells express CHI3L1 and its receptors.- Perform a time-course experiment to determine the optimal incubation period. |
| Precipitate in Culture Medium | - Inhibitor has low solubility in the culture medium.- The concentration of the inhibitor exceeds its solubility limit. | - Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in the culture medium.- Gently warm the medium to 37°C and swirl to help dissolve the precipitate. If it persists, discard the medium.[7]- Do not use medium with a visible precipitate. |
| Changes in Cell Morphology | - Cellular stress due to inhibitor treatment.- Off-target effects of the inhibitor. | - Lower the concentration of the inhibitor.- Reduce the duration of exposure.- Closely monitor cell morphology using microscopy and compare it to vehicle-treated control cells. |
| Contamination in Cell Culture | - Bacterial, fungal, or mycoplasma contamination. | - Discard the contaminated cultures and decontaminate the incubator and biosafety cabinet.- Always use proper aseptic techniques.[5][8]- Regularly test your cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Plate your primary cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range might be from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
Viability/Cytotoxicity Assay: Assess cell viability using a suitable method, such as an MTS or MTT assay, or a live/dead cell staining kit.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the maximal effect is observed).
Protocol 2: General Protocol for Treating Primary Cells with this compound
-
Cell Culture: Culture your primary cells according to your established protocol until they reach the desired confluency or stage for the experiment.
-
Prepare Inhibitor Solution: Thaw an aliquot of your this compound stock solution. Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Remove the existing medium from your cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Place the cells back in the incubator and incubate for the desired duration of your experiment.
-
Downstream Analysis: After the incubation period, harvest the cells or the conditioned medium for your downstream analysis (e.g., Western blotting, qPCR, ELISA, migration assay).
Visualizations
Signaling Pathways
Caption: CHI3L1 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for using this compound in primary cell cultures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Future Perspectives and Conclusions from Animal Models of CHI3L1-Related Inflammation-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crosstalk.cell.com [crosstalk.cell.com]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 6. researchgate.net [researchgate.net]
- 7. adl.usm.my [adl.usm.my]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Refining Experimental Design for CHI3L1-IN-2 Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the CHI3L1 inhibitor, CHI3L1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is CHI3L1 and its role in disease?
A1: Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein involved in various physiological and pathological processes, including inflammation, tissue remodeling, and cell proliferation.[1][2] Elevated levels of CHI3L1 are associated with numerous diseases, such as cancer, inflammatory conditions, and neurodegenerative disorders.[1][2] It exerts its effects by interacting with various receptors, including interleukin-13 receptor alpha 2 (IL-13Rα2), and transmembrane protein 219 (TMEM219), activating downstream signaling pathways like MAPK/ERK, PI3K/Akt, NF-κB, and STAT3.[3][4]
Q2: What is this compound and its mechanism of action?
A2: this compound is a small molecule inhibitor of CHI3L1. Its primary mechanism of action is the inhibition of the interaction between CHI3L1 and heparan sulfate, with a reported IC50 of 26 nM. By disrupting this interaction, this compound can modulate the downstream signaling pathways activated by CHI3L1.
Q3: What are the key signaling pathways I should investigate when studying the effects of this compound?
A3: Based on the known functions of CHI3L1, it is recommended to investigate the following signaling pathways:
-
PI3K/Akt Pathway: Involved in cell survival and proliferation.
-
MAPK/ERK Pathway: Plays a role in cell proliferation, differentiation, and migration.
-
NF-κB Pathway: A key regulator of inflammation and immune responses.
-
STAT3 Pathway: Involved in cell proliferation, and differentiation, and apoptosis.
Q4: What are some common in vitro assays to assess the efficacy of this compound?
A4: Common in vitro assays include:
-
Cell Proliferation Assays (e.g., MTT, BrdU) to measure the effect on cancer cell growth.
-
Cell Migration and Invasion Assays (e.g., wound healing, Transwell assays) to assess the impact on metastatic potential.[5][6]
-
ELISA to quantify the secretion of cytokines and other factors regulated by CHI3L1.
-
Western Blotting to analyze the phosphorylation status and expression levels of key proteins in the signaling pathways mentioned in Q3.
Q5: What are suitable in vivo models for studying this compound?
A5: Xenograft or syngeneic tumor models in mice are commonly used. For example, injecting human cancer cells (e.g., glioblastoma, lung, or colon cancer cell lines) into immunocompromised mice and then treating with this compound can assess its effect on tumor growth and metastasis.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
In Vitro Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell proliferation/migration assays | Cell passage number too high, leading to altered phenotype. Inconsistent seeding density. Variability in this compound concentration. | Use cells within a consistent and low passage number range. Ensure accurate and consistent cell counting and seeding. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. |
| No effect of this compound observed | The chosen cell line does not express significant levels of CHI3L1 or its receptors. The concentration of this compound is too low. The inhibitor is degraded. | Confirm CHI3L1 expression in your cell line via Western Blot or ELISA. Perform a dose-response experiment with a wider range of concentrations. Store the inhibitor according to the manufacturer's instructions and prepare fresh solutions. |
| High background in ELISA for cytokine measurements | Insufficient washing. Non-specific binding of antibodies. Contaminated reagents. | Increase the number of wash steps and ensure complete aspiration of wash buffer. Optimize blocking conditions (e.g., blocking buffer composition and incubation time). Use fresh, sterile reagents. |
Western Blot Troubleshooting for CHI3L1 Signaling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for phosphorylated proteins (e.g., p-Akt, p-ERK) | Short stimulation time with CHI3L1. Inefficient lysis and protein extraction. Phosphatase activity during sample preparation. | Optimize the stimulation time with recombinant CHI3L1 before inhibitor treatment. Use appropriate lysis buffers containing protease and phosphatase inhibitors. Keep samples on ice at all times during preparation. |
| Multiple non-specific bands | Primary antibody concentration is too high. Insufficient blocking. Secondary antibody cross-reactivity. | Titrate the primary antibody to the optimal concentration. Increase blocking time or try a different blocking agent (e.g., BSA vs. milk). Use a pre-adsorbed secondary antibody. |
| Inconsistent loading between lanes | Inaccurate protein quantification. Pipetting errors. | Use a reliable protein quantification assay (e.g., BCA) and ensure all samples are accurately measured. Use calibrated pipettes and be careful during loading. Always normalize to a loading control like beta-actin or GAPDH. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line known to express CHI3L1 (e.g., U87-MG glioblastoma, A549 lung cancer)
-
Complete cell culture medium
-
Recombinant human CHI3L1
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1 hour.
-
Stimulate the cells with recombinant human CHI3L1 (e.g., 100 ng/mL). Include a control group with no CHI3L1 stimulation.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Western Blot Analysis of Akt and ERK Phosphorylation
Objective: To assess the inhibitory effect of this compound on CHI3L1-induced Akt and ERK signaling pathways.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Recombinant human CHI3L1
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with this compound (e.g., 100 nM) for 1 hour.
-
Stimulate the cells with recombinant human CHI3L1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
Data Presentation
Table 1: Effect of this compound on Cancer Cell Proliferation (MTT Assay)
| Treatment | Concentration (nM) | Cell Viability (%) | Standard Deviation |
| Control | 0 | 100 | ± 5.2 |
| CHI3L1 (100 ng/mL) | 0 | 145 | ± 8.1 |
| CHI3L1 + this compound | 10 | 120 | ± 6.5 |
| CHI3L1 + this compound | 50 | 98 | ± 4.9 |
| CHI3L1 + this compound | 100 | 85 | ± 4.1 |
| CHI3L1 + this compound | 500 | 70 | ± 3.5 |
Table 2: Effect of this compound on Akt and ERK Phosphorylation (Western Blot Quantification)
| Treatment | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Control | 1.0 | 1.0 |
| CHI3L1 (100 ng/mL) | 3.5 | 4.2 |
| CHI3L1 + this compound (100 nM) | 1.2 | 1.5 |
Visualizations
Caption: CHI3L1 Signaling Pathways and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Future Perspectives and Conclusions from Animal Models of CHI3L1-Related Inflammation-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of chitinase-3-like protein 1 in the pathogenesis of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in chi3L1-IN-2 experimental results
Welcome to the technical support center for Chi3L1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during experimentation with the Chitinase-3-like 1 (Chi3L1) inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the use of this compound. The question-and-answer format is intended to help you quickly identify and resolve your specific problem.
| Issue ID | Question | Possible Causes | Recommended Solutions |
| CHI3L1-2-001 | Why am I observing no or low inhibitory activity of this compound in my cell-based assay? | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit Chi3L1 activity in your specific cell line or experimental setup.2. Cell line insensitivity: The chosen cell line may not express Chi3L1 or its relevant receptors (e.g., IL-13Rα2, CD44), or the Chi3L1 signaling pathway may not be active.3. Inhibitor degradation: this compound may have degraded due to improper storage or handling.4. High protein binding in media: The inhibitor may bind to proteins in the cell culture media, reducing its effective concentration. | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your system.2. Confirm target expression: Use techniques like qPCR, Western blot, or flow cytometry to verify the expression of Chi3L1 and its receptors in your cell line.[1][2][3] Consider using a positive control cell line known to be responsive to Chi3L1.3. Ensure proper storage: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.4. Use low-serum or serum-free media: If possible, conduct the experiment in media with reduced serum content to minimize protein binding. |
| CHI3L1-2-002 | I am seeing significant off-target effects or cellular toxicity at my effective inhibitor concentration. | 1. High inhibitor concentration: The concentration of this compound used may be too high, leading to non-specific effects.2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment.3. Cell line sensitivity: The cell line may be particularly sensitive to the inhibitor or the solvent. | 1. Optimize inhibitor concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve.2. Perform a solvent control: Treat cells with the same concentration of the solvent alone to assess its contribution to toxicity.3. Test different cell lines: If possible, use alternative cell lines that may be less sensitive to the observed toxic effects. |
| CHI3L1-2-003 | My in vivo experimental results with this compound are inconsistent or not reproducible. | 1. Poor bioavailability or pharmacokinetics: this compound may have poor absorption, rapid metabolism, or clearance in the animal model.2. Incorrect dosing or administration route: The dose or route of administration may not be optimal for achieving sufficient therapeutic concentrations at the target site.3. Animal model variability: There may be significant biological variability between individual animals or different batches of animals. | 1. Conduct pharmacokinetic studies: Determine the pharmacokinetic profile of this compound in your animal model to optimize the dosing regimen.2. Test different administration routes: Explore alternative routes of administration (e.g., intravenous, intraperitoneal, oral) to improve drug delivery.3. Increase sample size: Use a sufficient number of animals per group to account for biological variability and ensure statistical power. |
| CHI3L1-2-004 | I am not observing the expected downstream signaling changes (e.g., decreased p-Akt, p-ERK) after this compound treatment. | 1. Suboptimal stimulation: The upstream stimulation of the Chi3L1 pathway (e.g., with recombinant Chi3L1) may be insufficient to induce a measurable downstream signal.2. Timing of analysis: The time point chosen for analyzing downstream signaling may be too early or too late to capture the peak effect of inhibition.3. Crosstalk with other pathways: Other signaling pathways may be compensating for the inhibition of Chi3L1 signaling. | 1. Optimize stimulation conditions: Ensure that the concentration and duration of the Chi3L1 stimulus are sufficient to activate the pathway in your system.2. Perform a time-course experiment: Analyze downstream signaling at multiple time points after this compound treatment to identify the optimal window of inhibition.3. Investigate pathway crosstalk: Consider the potential for other pathways to influence the signaling events you are measuring and design experiments to account for this.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Chitinase-3-like 1 (Chi3L1). It specifically inhibits the interaction between Chi3L1 and heparan sulfate, thereby blocking the downstream signaling cascades initiated by this interaction.[6]
Q2: What are the primary signaling pathways activated by Chi3L1?
A2: Chi3L1 has been shown to activate several key signaling pathways involved in inflammation, cell proliferation, and tissue remodeling. These include the NF-κB, PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.[1][2][4][7][8] The specific pathway activated can depend on the cell type and the receptor to which Chi3L1 binds, such as IL-13Rα2, CD44, or TMEM219.[5][9]
Q3: How can I confirm that this compound is inhibiting Chi3L1 activity in my experiment?
A3: To confirm the inhibitory activity of this compound, you can measure the phosphorylation status of key downstream signaling proteins such as Akt, ERK, or NF-κB p65 after stimulating cells with recombinant Chi3L1 in the presence and absence of the inhibitor. A reduction in the phosphorylation of these proteins would indicate successful inhibition.
Q4: Are there known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a common challenge with small molecule inhibitors.[[“]][11][12] It is recommended to perform control experiments, such as using a structurally unrelated Chi3L1 inhibitor if available, or using knockdown/knockout models to validate the specificity of the observed effects.
Q5: What is the recommended solvent and storage condition for this compound?
A5: Typically, small molecule inhibitors like this compound are dissolved in DMSO to create a stock solution. For long-term storage, it is generally recommended to store the stock solution at -20°C or -80°C. Always refer to the manufacturer's specific instructions for the lot you are using.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Chi3L1-Induced Akt Phosphorylation
Objective: To determine the inhibitory effect of this compound on Chi3L1-induced Akt phosphorylation in a cell-based assay.
Materials:
-
Cells expressing Chi3L1 receptors (e.g., U87-MG glioblastoma cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Recombinant human Chi3L1
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and appropriate secondary antibodies.
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-16 hours.
-
Inhibitor Pre-treatment: Prepare a working solution of this compound in serum-free medium. Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Chi3L1 Stimulation: Stimulate the cells with recombinant human Chi3L1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt and total-Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Akt Phosphorylation
| This compound Conc. (nM) | Normalized p-Akt/Total Akt Ratio (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.08 | 0 |
| 1 | 0.85 ± 0.06 | 15 |
| 10 | 0.52 ± 0.05 | 48 |
| 26 (IC50) | 0.50 ± 0.04 | 50 |
| 100 | 0.21 ± 0.03 | 79 |
| 1000 | 0.12 ± 0.02 | 88 |
This table presents expected results from a dose-response experiment and can be used as a reference for your own findings. The IC50 value of 26 nM is based on published data for the inhibition of the Chi3L1:HSIII interaction.[6]
Visualizations
Caption: Overview of Chi3L1 signaling pathways.
Caption: Workflow for in vitro inhibition assay.
Caption: Troubleshooting decision tree.
References
- 1. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Significance of chitinase-3-like protein 1 in the pathogenesis of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. crosstalk.cell.com [crosstalk.cell.com]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. resources.biomol.com [resources.biomol.com]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of CHI3L1-IN-2 Delivery for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in-vivo delivery of CHI3L1-IN-2. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data summaries to facilitate successful animal model studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also identified in literature as K284 or K284-6111, is a small molecule inhibitor of Chitinase-3-like protein 1 (CHI3L1).[1][2][3] CHI3L1 is a secreted glycoprotein involved in inflammation, tissue remodeling, and cancer progression.[4][5] this compound exerts its inhibitory effect by binding to the chitin-binding domain of CHI3L1. This action blocks the interaction between CHI3L1 and its receptor, Interleukin-13 receptor alpha-2 (IL-13Rα2), thereby suppressing downstream signaling pathways such as the JNK-AP-1 and PI3K/Akt pathways.[6][7]
Q2: What are the common research applications for this compound in animal models?
A2: this compound is utilized in various preclinical animal models to investigate its therapeutic potential in a range of diseases. These include studies on cancer metastasis (e.g., lung cancer, melanoma), neuroinflammatory conditions like Alzheimer's disease, and inflammatory skin conditions such as atopic dermatitis.[3][8][9]
Q3: What is the recommended starting dose for this compound in mice?
A3: The appropriate dosage of this compound can vary depending on the animal model, disease context, and route of administration. Published studies have reported successful outcomes using dosages ranging from 0.5 mg/kg for intravenous injections to 3 mg/kg for oral administration in mice.[2][9] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is a hydrophobic compound and requires a specific formulation for in vivo use. A common method involves initially dissolving the compound in a small amount of dimethyl sulfoxide (DMSO) and then further diluting it with a sterile vehicle such as saline (0.9% sodium chloride) for injection. For oral administration, it can also be formulated in appropriate vehicles. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q5: What are the known downstream signaling pathways of CHI3L1 that are affected by this compound?
A5: CHI3L1 activates several key signaling pathways implicated in cell survival, proliferation, and inflammation. By inhibiting CHI3L1, this compound can modulate the activity of pathways including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the NF-κB signaling pathway.[4][5][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or injection | - The compound's hydrophobic nature leads to poor aqueous solubility.- The final concentration of DMSO in the vehicle is too low.- The saline solution is not at an optimal temperature. | - Ensure complete dissolution in DMSO before adding saline.- Increase the initial DMSO concentration, but keep the final injection volume's DMSO content below 5-10% to minimize toxicity.- Gently warm the saline to room temperature before mixing.- Prepare the formulation fresh before each use. |
| Observed toxicity or adverse effects in animals post-injection (e.g., lethargy, weight loss) | - The concentration of DMSO in the injection vehicle is too high.- The injection was administered too rapidly.- The dose of this compound is too high for the specific animal strain or model. | - Reduce the final DMSO concentration in the vehicle to the lowest effective level.- Administer intravenous injections slowly and monitor the animal's response.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Consider alternative, less invasive routes of administration like intraperitoneal or oral gavage. |
| Lack of expected therapeutic effect | - Suboptimal dosage or frequency of administration.- Poor bioavailability via the chosen route of administration.- Instability of the formulated compound.- The animal model is not responsive to CHI3L1 inhibition. | - Perform a dose-response and pharmacokinetic study to ensure adequate exposure.- Consider a different route of administration that may offer better bioavailability.- Always use freshly prepared formulations.- Confirm CHI3L1 expression and pathway activation in your specific animal model. |
| Difficulty with intravenous tail vein injections in mice | - Improper animal restraint.- Dehydration of the animal, leading to constricted veins.- Use of an inappropriate needle gauge. | - Ensure proper training in animal handling and injection techniques.- Keep animals hydrated and warm to promote vasodilation.- Use a smaller gauge needle (e.g., 27-30G) for mouse tail vein injections. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound (K284) in Mouse Models
| Animal Model | Disease | Dose and Route | Key Findings | Reference |
| C57BL/6 Mice | Melanoma Lung Metastasis | 0.5 mg/kg, IV (tail vein) | Significantly inhibited lung metastasis. | [8][9] |
| BALB/c Nude Mice | Human Lung Cancer Metastasis | 0.5 mg/kg, IV (tail vein) | Significantly inhibited lung metastasis. | [9] |
| ICR Mice | Alzheimer's Disease (Aβ-induced) | 3 mg/kg, Oral | Prevented memory loss and reduced neuroinflammation. | [2] |
| BALB/c Mice | Atopic Dermatitis | 1-2 mg/mL, Topical | Reduced atopic-like skin inflammation. | [3] |
Table 2: Pharmacokinetic and In Vitro Data for CHI3L1 Inhibitors
| Parameter | Compound | Value | System/Assay | Reference |
| Binding Affinity (Kd) | K284 | -9.7 kcal/mol | Docking Model | [3] |
| IC50 (Cell Growth Inhibition) | K284 | 2.5 µM | A549 cells | [6] |
| IC50 (Cell Growth Inhibition) | K284 | 2.7 µM | H460 cells | [6] |
| Solubility | K284 | 10 mM | In DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound
Materials:
-
This compound (K284) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
Appropriate gauge needles for intravenous injection in mice (e.g., 27-30G)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing or pipetting. This stock solution can be stored at -20°C for short periods, but fresh preparation is recommended.
-
-
Working Solution Formulation (Prepare fresh before each use):
-
Based on the desired final injection volume and dose (e.g., 0.5 mg/kg for a 20g mouse), calculate the required volume of the this compound stock solution.
-
In a sterile microcentrifuge tube, dilute the calculated volume of the DMSO stock solution with sterile saline.
-
Crucially, the final concentration of DMSO in the injection solution should be kept as low as possible, ideally below 10%, to minimize toxicity. For example, for a 100 µL injection, use no more than 10 µL of the DMSO stock.
-
Mix thoroughly by gentle inversion or pipetting. The solution should be clear. If precipitation occurs, refer to the troubleshooting guide.
-
-
Intravenous Administration (Tail Vein):
-
Properly restrain the mouse. Warming the tail with a heat lamp or warm water can help with vein dilation.
-
Load the prepared this compound working solution into an appropriate syringe with a 27-30G needle.
-
Carefully perform the tail vein injection, administering the solution slowly.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Oral Gavage Administration of this compound
Materials:
-
This compound (K284) powder
-
Appropriate vehicle for oral administration (e.g., corn oil, or a solution with a low percentage of DMSO and/or other solubilizing agents like Tween 80)
-
Sterile tubes and syringes
-
Mouse oral gavage needles
Procedure:
-
Formulation Preparation:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. If using a co-solvent like DMSO, ensure it is thoroughly mixed with the primary vehicle.
-
-
Oral Gavage:
-
Accurately measure the volume of the formulation based on the animal's weight and the target dose.
-
Gently and carefully administer the solution directly into the stomach using a proper-sized oral gavage needle.
-
Monitor the animal to ensure proper delivery and to check for any signs of distress.
-
Visualizations
Caption: CHI3L1 Signaling Pathways.
Caption: In Vivo Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. K284 (K284-6111) | CHI3L1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Chitinase-3-like-1 by K284-6111 Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of chitinase-3-like protein 1 in the pathogenesis of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering novel mechanisms of chitinase-3-like protein 1 in driving inflammation-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: CHI3L1-IN-2 Western Blot Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the western blot analysis of Chitinase-3-like-1 (CHI3L1), particularly in the context of experiments involving its inhibitor, CHI3L1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is CHI3L1 and what is its expected molecular weight?
A1: CHI3L1, also known as YKL-40, is a secreted glycoprotein that belongs to the glycoside hydrolase family 18. Although it has a chitin-binding domain, it lacks chitinase activity. It is involved in inflammation, tissue remodeling, and cell proliferation.[1][2] The expected molecular weight of endogenous CHI3L1 is approximately 43 kDa.[3]
Q2: What is this compound and how does it affect CHI3L1 western blot analysis?
A2: this compound is an inhibitor of CHI3L1 that blocks the interaction between CHI3L1 and heparan sulfate.[4] When performing a western blot to assess the effects of this compound, you are still detecting the CHI3L1 protein itself. The inhibitor is not the target of the western blot. Therefore, the troubleshooting guide focuses on the reliable detection of the CHI3L1 protein.
Q3: In which cellular compartment should I expect to find CHI3L1?
A3: CHI3L1 is a secreted protein, so it can be found in the cell culture medium (supernatant) and in cell lysates.[5] For experiments analyzing the effect of this compound on CHI3L1 expression and secretion, it is advisable to analyze both the cell lysate and the conditioned medium.
Troubleshooting Guide for CHI3L1 Western Blot
Problem 1: No Signal or Weak Signal
| Possible Cause | Solution |
| Low abundance of CHI3L1 in the sample | - Increase the total protein loaded per well. For whole-cell extracts, a load of 20-30 µg is recommended, but for less abundant proteins, this may need to be increased to 100 µg.[6] - If analyzing secreted CHI3L1, concentrate the conditioned medium before loading. - Use a positive control, such as a cell line known to express high levels of CHI3L1 (e.g., U-87 glioblastoma cells) or recombinant CHI3L1 protein.[7] |
| Inefficient protein extraction | - Use a lysis buffer containing protease inhibitors to prevent protein degradation.[6][8] - For nuclear or DNA-binding proteins, sonication of the lysate may be necessary to release the protein.[8] |
| Primary antibody issues | - Ensure the primary antibody is validated for western blot and recognizes the target protein from the correct species. - Optimize the primary antibody concentration. A common starting dilution is 1:1000.[7] - Increase the incubation time, for example, by incubating overnight at 4°C.[9] |
| Inefficient protein transfer | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[10] - For proteins around 43 kDa, a standard transfer time and membrane pore size (0.45 µm) should be adequate. For smaller proteins, a smaller pore size (0.2 µm) and shorter transfer time may be needed.[8] |
| Inactive secondary antibody or detection reagent | - Use a fresh dilution of the secondary antibody. - Ensure the detection reagent (e.g., ECL substrate) has not expired and is properly mixed. |
Problem 2: High Background
| Possible Cause | Solution |
| Insufficient blocking | - Increase the blocking time or use a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa).[9] Some antibodies perform better with a specific blocking agent. |
| Antibody concentration too high | - Decrease the concentration of the primary and/or secondary antibody. Titrate the antibodies to find the optimal concentration that gives a strong signal with low background.[10] |
| Insufficient washing | - Increase the number and/or duration of wash steps after primary and secondary antibody incubations.[11] |
| Membrane dried out | - Ensure the membrane remains submerged in buffer during all incubation and wash steps.[11] |
Problem 3: Non-Specific Bands
| Possible Cause | Solution |
| Primary antibody cross-reactivity | - Use a more specific primary antibody. Check the antibody datasheet for information on cross-reactivity. - Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity with other proteins. |
| Protein degradation | - Add protease inhibitors to the lysis buffer and keep samples on ice to minimize degradation, which can appear as lower molecular weight bands.[6] |
| Post-translational modifications or protein isoforms | - CHI3L1 is a glycoprotein, and different glycosylation patterns can lead to multiple bands or a smear.[1] Consult resources like UniProt to check for known isoforms and post-translational modifications of CHI3L1.[6] |
| Excessive protein loading | - Loading too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per well.[6] |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source |
| Protein Load (Whole Cell Lysate) | 20 - 100 µg | [6] |
| Primary Antibody Dilution (Rabbit Polyclonal) | 1:500 - 1:1000 | [3][7] |
| Secondary Antibody Dilution | 1:5000 | [7] |
| Blocking Agent | 5% Non-fat dry milk or 3% BSA | [11][12] |
Experimental Protocol: CHI3L1 Western Blot
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
To analyze secreted CHI3L1, collect the cell culture medium. Centrifuge to remove cell debris and concentrate if necessary.
-
To analyze intracellular CHI3L1, wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours or a semi-dry transfer according to the manufacturer's instructions is recommended.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with TBST.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against CHI3L1 (e.g., rabbit anti-CHI3L1) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: CHI3L1 signaling pathways.
Caption: CHI3L1 western blot troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. CHI3L1 Polyclonal Antibody (PA5-37357) [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. biocompare.com [biocompare.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Western blot [bio-protocol.org]
Validation & Comparative
Comparative Analysis of CHI3L1-IN-2 with other CHI3L1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CHI3L1-IN-2 with other known inhibitors of Chitinase-3-like-1 (CHI3L1), a key protein implicated in various inflammatory diseases, fibrotic conditions, and cancers. This analysis is supported by available experimental data on inhibitor potency and binding affinity, details of relevant experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Performance Comparison of CHI3L1 Inhibitors
The landscape of small molecule inhibitors targeting CHI3L1 is expanding, with several compounds demonstrating promising activity in preclinical studies. This section summarizes the available quantitative data for this compound and other notable inhibitors. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature; therefore, the data presented below is compiled from various sources.
| Inhibitor | Assay Type | Target Interaction | IC50 | Binding Affinity (Kd) | Reference |
| This compound | AlphaLISA | CHI3L1 : Heparan Sulfate | 26 nM | - | - |
| CHI3L1-IN-1 | Not Specified | CHI3L1 | 50 nM | - | - |
| K284-6111 | Docking Analysis | CHI3L1 | - | -9.7 kcal·mol⁻¹ | [1] |
| G721-0282 | Not Specified | CHI3L1 | - | - | - |
| Ebractenoid F | Cell Viability (A549 & H460 cells) | CHI3L1 | ~38 µM | -7.66 kcal/mol (Docking) | [2] |
| Compound 1-7 | AlphaLISA | CHI3L1 : Galectin-3 | 15.4 ± 4.7 µM | 7.40 ± 0.78 μM (SPR) | [3][4] |
| Compound 1-4 | AlphaLISA | CHI3L1 : Galectin-3 | 23.5 ± 2.0 µM | 10.4 ± 1.0 μM (SPR) | [3][4] |
| Compound 8 | MST | CHI3L1 | - | 6.8 μM | [5] |
| Compound 39 | MST | CHI3L1 | - | 22 μM | [5] |
| Compound 9e | Not Specified | CHI3L1 : STAT3 axis | - | 19.11 µM (SPR) | - |
| G28 | Not Specified | CHI3L1 | - | 51.4 µM | - |
CHI3L1 Signaling Pathways
CHI3L1 exerts its biological effects by interacting with various cell surface receptors, which in turn activates multiple downstream signaling cascades. These pathways are crucial in promoting cell proliferation, survival, migration, and inflammation. Understanding these pathways is key to elucidating the mechanism of action of CHI3L1 inhibitors.
Caption: Overview of CHI3L1-mediated signaling pathways.
Experimental Protocols
The evaluation of CHI3L1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, binding characteristics, and functional effects. Below are detailed methodologies for key experiments commonly cited in the literature.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Inhibition of Protein-Protein Interaction
This assay is used to quantify the ability of a compound to inhibit the interaction between CHI3L1 and one of its binding partners (e.g., Galectin-3 or Heparan Sulfate).
-
Materials:
-
Recombinant human CHI3L1 protein (e.g., His-tagged).
-
Biotinylated binding partner (e.g., Biotin-Galectin-3 or Biotin-Heparan Sulfate).
-
AlphaLISA Streptavidin Donor beads.
-
AlphaLISA Anti-His Acceptor beads.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds (inhibitors) at various concentrations.
-
384-well microplates.
-
AlphaLISA-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the recombinant CHI3L1-His protein and the biotinylated binding partner.
-
Add the test compounds to the wells. Include positive (no inhibitor) and negative (no CHI3L1) controls.
-
Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add the AlphaLISA Anti-His Acceptor beads and incubate in the dark (e.g., for 60 minutes).
-
Add the Streptavidin Donor beads and incubate again in the dark (e.g., for 30 minutes).
-
Read the plate on an AlphaLISA-compatible reader at an excitation of 680 nm and emission of 615 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][4]
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between an inhibitor and CHI3L1.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant human CHI3L1 protein.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Test compounds (inhibitors) at various concentrations.
-
-
Procedure:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the recombinant CHI3L1 protein onto the activated surface.
-
Deactivate the remaining active groups with ethanolamine.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the CHI3L1-immobilized surface and a reference surface (without CHI3L1).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine).
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[4]
-
Cell-Based Proliferation/Viability Assay
This assay assesses the effect of CHI3L1 inhibitors on the proliferation and viability of cancer cell lines that are known to be responsive to CHI3L1 signaling.
-
Materials:
-
Cancer cell line (e.g., A549 or H460 lung cancer cells).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds (inhibitors) at various concentrations.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
-
Plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CHI3L1 inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
-
Experimental Workflow
A typical workflow for the discovery and characterization of novel CHI3L1 inhibitors involves a multi-step process, from initial screening to in-depth functional validation.
Caption: General workflow for CHI3L1 inhibitor discovery.
This guide provides a foundational comparative analysis based on currently available data. As the field of CHI3L1-targeted therapies progresses, further studies with standardized assays will be crucial for a more direct and comprehensive comparison of the efficacy of different inhibitors.
References
- 1. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of small molecule CHI3L1 inhibitors by SPR-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual Screening-Guided Discovery of Small Molecule CHI3L1 Inhibitors with Functional Activity in Glioblastoma Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of YKL-40: chi3L1-IN-2 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of chi3L1-IN-2 with other notable small molecule inhibitors of Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40. This glycoprotein is a significant therapeutic target due to its association with a range of pathologies, including inflammation, fibrosis, and cancer.[1][2] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and drug development.
Executive Summary
YKL-40 is a secreted glycoprotein involved in various physiological and pathological processes, including cell proliferation, differentiation, and tissue remodeling.[3] Its overexpression is linked to the progression of numerous diseases.[3] Consequently, the development of potent and specific inhibitors of YKL-40 is a key area of research. This guide focuses on a comparative analysis of three prominent small molecule inhibitors: this compound, CHI3L1-IN-1, and K284-6111.
Quantitative Comparison of YKL-40 Inhibitors
The following table summarizes the available quantitative data for the selected small molecule inhibitors of YKL-40. This data facilitates a direct comparison of their potency and mechanism of action.
| Inhibitor | Target Interaction | Assay Type | Potency | Reference |
| This compound | Inhibits CHI3L1:Heparan Sulfate Interaction | Biochemical Assay | IC50: 26 nM | [1] |
| CHI3L1-IN-1 | Inhibits CHI3L1 | Biochemical Assay | IC50: 50 nM | [4] |
| K284-6111 | Binds to CHI3L1, inhibits CHI3L1 expression | Docking Model / In vivo | Binding Affinity: -9.7 kcal/mol; In vivo efficacy: 0.5 mg/kg | [3][5] |
Detailed Inhibitor Profiles
This compound
This compound is a potent inhibitor of the interaction between CHI3L1 and heparan sulfate, with a reported half-maximal inhibitory concentration (IC50) of 26 nM.[1] By disrupting this interaction, this compound effectively blocks a key step in YKL-40's signaling cascade, which is crucial for its role in promoting pathological processes.
CHI3L1-IN-1
CHI3L1-IN-1 is another significant small molecule inhibitor of YKL-40, with a reported IC50 of 50 nM.[4] While slightly less potent than this compound in the available assays, it remains a valuable tool for studying the biological functions of YKL-40 and as a lead compound for further drug development.
K284-6111
YKL-40 Signaling Pathways
YKL-40 exerts its biological effects through the activation of several downstream signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of its inhibitors.
Caption: YKL-40 signaling cascade.
YKL-40 initiates signaling by binding to cell surface receptors, including IL-13Rα2 and a complex of syndecan-1 and integrin αvβ3. This binding triggers the activation of downstream pathways such as the FAK/PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis. Additionally, the JNK/AP-1 pathway is implicated in metastasis. Small molecule inhibitors, by blocking YKL-40, prevent the activation of these cascades.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize the inhibitors discussed.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Inhibitor Screening
This high-throughput screening assay is commonly used to identify and characterize inhibitors of protein-protein interactions.
Caption: AlphaScreen assay workflow.
Protocol Summary:
-
Reagent Preparation: Recombinant His-tagged YKL-40 and a biotinylated ligand (e.g., heparan sulfate or a small molecule probe) are prepared in an appropriate assay buffer.
-
Compound Addition: Test inhibitors, including a dilution series of the compound of interest, are added to the wells of a microplate.
-
Protein and Bead Addition: His-tagged YKL-40 is added, followed by the addition of streptavidin-coated donor beads and nickel chelate-coated acceptor beads.
-
Incubation: The plate is incubated in the dark to allow for binding and proximity of the beads.
-
Signal Detection: In the absence of an effective inhibitor, the binding of YKL-40 to its ligand brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An effective inhibitor disrupts the protein-ligand interaction, separating the beads and causing a decrease in the luminescent signal.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated from the dose-response curve.
In Vivo Murine Model of Lung Metastasis
This experimental model is used to assess the efficacy of YKL-40 inhibitors in a biologically relevant context.
Caption: In vivo metastasis model workflow.
Protocol Summary:
-
Cell Culture: Murine melanoma (B16F10) or human lung adenocarcinoma (A549) cells are cultured under standard conditions.
-
Animal Model: Immunocompetent or immunodeficient mice are used, depending on the cell line.
-
Tumor Cell Inoculation: A defined number of cancer cells are injected into the mice, typically via the tail vein, to induce lung metastases.
-
Inhibitor Administration: The mice are treated with the YKL-40 inhibitor (e.g., K284-6111 at 0.5 mg/kg) or a vehicle control, following a predetermined dosing schedule.[5]
-
Monitoring: The animals' health and body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and their lungs are harvested. The number and size of metastatic nodules on the lung surface are quantified. Histological analysis can also be performed to confirm the presence of tumors.
-
Statistical Analysis: The data from the treated and control groups are statistically compared to determine the efficacy of the inhibitor in reducing lung metastasis.
Conclusion
The small molecule inhibitors this compound, CHI3L1-IN-1, and K284-6111 represent promising tools for the therapeutic targeting of YKL-40. This compound and CHI3L1-IN-1 demonstrate potent in vitro inhibition of YKL-40 activity with low nanomolar IC50 values. K284-6111, with its high binding affinity and demonstrated in vivo efficacy, provides a valuable orally active candidate for further preclinical and clinical development. The choice of inhibitor for a specific research or therapeutic application will depend on the desired pharmacological profile, including potency, mechanism of action, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Amyloid-β (Aβ)-Induced Cognitive Impairment and Neuroinflammation in CHI3L1 Knockout Mice through Downregulation of ERK-PTX3 Pathway [mdpi.com]
- 3. Inhibition of Chitinase-3-like-1 by K284-6111 Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heparin-binding of the human chitinase-like protein YKL-40 is allosterically modified by chitin oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simplified Method for Evaluating Chitin-Binding Activity Applied to YKL-40 (HC-gp39, CHI3L1) and Chitotriosidase [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to CHI3L1 Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Chitinase 3-like 1 (CHI3L1), also known as YKL-40, has emerged as a compelling therapeutic target in oncology. Its overexpression is associated with poor prognosis and tumor progression in various cancers, making it a focal point for the development of novel anti-cancer agents. This guide provides a comparative overview of the preclinical efficacy of CHI3L1 inhibitors, with a focus on CHI3L1-IN-2 and other notable alternatives, supported by available experimental data.
Overview of CHI3L1 Inhibition
CHI3L1 is a secreted glycoprotein that plays a multifaceted role in cancer by promoting cell proliferation, migration, invasion, and angiogenesis. It exerts its effects through various signaling pathways, making its inhibition a promising strategy to counteract tumor growth and metastasis.[1][2] Inhibitors of CHI3L1 fall into two main categories: small molecules and antibody-based biologics.
Small Molecule Inhibitors: A Focus on this compound
This compound is a small molecule inhibitor of CHI3L1. While public information on its preclinical efficacy is limited, its mechanism of action is understood to be the disruption of the interaction between CHI3L1 and heparan sulfate, with a reported half-maximal inhibitory concentration (IC50) of 26 nM. This potent in vitro activity suggests its potential as a therapeutic candidate, though in vivo validation data is not yet widely available.
To provide a comprehensive comparison, this guide includes data on other preclinical CHI3L1 small molecule inhibitors, such as K284 and its optimized derivative, compound 11g.
Antibody-Based Inhibitors
In addition to small molecules, several studies have demonstrated the preclinical anti-tumor efficacy of CHI3L1-neutralizing antibodies. These antibodies function by directly binding to CHI3L1 and blocking its interaction with its receptors, thereby inhibiting downstream signaling.
Comparative Efficacy Data
The following table summarizes the available preclinical data for various CHI3L1 inhibitors.
| Inhibitor | Type | Mechanism of Action | Preclinical Efficacy Summary | Reference |
| This compound | Small Molecule | Inhibits CHI3L1-Heparan Sulfate Interaction (IC50 = 26 nM) | No publicly available in vivo or in vitro cancer model efficacy data. | |
| K284 | Small Molecule | Binds to the chitin-binding domain of CHI3L1, preventing its interaction with the IL-13Rα2 receptor. | - Significantly inhibited lung metastasis in murine melanoma (B16F10) and human lung cancer (A549) xenograft models. - Inhibited proliferation and migration of A549 and H460 lung cancer cell lines in a concentration-dependent manner. | |
| Compound 11g | Small Molecule (Optimized K284) | Binds to CHI3L1 with superior affinity compared to K284. | - Demonstrated extended plasma half-life and improved microsomal stability compared to K284. - Induced dose-dependent cytotoxicity, reduced spheroid mass by over 50%, and inhibited migration by approximately 60% in a 3D multicellular glioblastoma spheroid model. | [3] |
| Anti-CHI3L1 Antibody (unspecified) | Monoclonal Antibody | Neutralizes CHI3L1, blocking its downstream effects. | - Suppressed tumor growth in a breast cancer stem cell xenograft model. - Significantly suppressed tumor growth and metastasis in a Lewis lung carcinoma model. | [4] |
| Anti-CHI3L1-PD-1 Bispecific Antibody | Bispecific Antibody | Simultaneously targets CHI3L1 and PD-1. | Elicited synergistic antitumor responses in melanoma metastasis models.[5] | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified CHI3L1 signaling pathway in cancer cells.
Caption: General workflow for preclinical evaluation of CHI3L1 inhibitors.
Experimental Protocols
In Vivo Tumor Models
Objective: To evaluate the in vivo efficacy of CHI3L1 inhibitors on tumor growth and metastasis.
General Protocol (Xenograft Model):
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Treatment: Mice are randomized into control and treatment groups. The CHI3L1 inhibitor is administered at a predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage). The control group receives a vehicle.
-
Efficacy Assessment: Tumor growth inhibition is calculated at the end of the study. For metastasis studies, tissues such as the lungs are harvested, and metastatic nodules are counted.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study. At the end of the study, major organs may be collected for histological analysis.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of CHI3L1 inhibitors on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the CHI3L1 inhibitor or vehicle control for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[6]
Conclusion
The inhibition of CHI3L1 presents a promising therapeutic avenue in oncology. While this compound shows high in vitro potency, the current lack of extensive public preclinical data necessitates further investigation to validate its efficacy in cancer models. In contrast, other small molecules like K284 and its derivatives, along with anti-CHI3L1 antibodies, have demonstrated tangible anti-tumor effects in preclinical settings.[3][4] The continued exploration of these and other CHI3L1 inhibitors is crucial for the development of novel and effective cancer therapies.
References
- 1. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CHI3L1 plays a role in cancer through enhanced production of pro-inflammatory/pro-tumorigenic and angiogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead optimization of a CHI3L1 inhibitor for Glioblastoma: Enhanced target engagement, pharmacokinetics, and efficacy in 3D spheroid models. [vivo.weill.cornell.edu]
- 4. Future Perspectives and Conclusions from Animal Models of CHI3L1-Related Inflammation-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHI3L1 regulates PD-L1 and anti–CHI3L1–PD-1 antibody elicits synergistic antitumor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHI3L1 promotes tumor progression by activating TGF-β signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CHI3L1-IN-2: An In Vitro and In Vivo Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of CHI3L1-IN-2, a small molecule inhibitor of Chitinase-3-like protein 1 (CHI3L1), with other notable CHI3L1 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CHI3L1 pathway in various diseases, particularly cancer. While publicly available data on this compound is currently limited, this guide synthesizes the available information and draws comparisons with more extensively studied alternatives to provide a valuable resource for the research community.
Introduction to CHI3L1 and its Inhibition
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that is overexpressed in a variety of inflammatory diseases and cancers.[1][2] Its expression is associated with poor prognosis and disease severity.[3] CHI3L1 is involved in key pathological processes including inflammation, tissue remodeling, angiogenesis, and cell proliferation and survival.[1][2] These roles make CHI3L1 an attractive therapeutic target. This compound is a small molecule inhibitor that specifically disrupts the interaction between CHI3L1 and heparan sulfate, with an in vitro IC50 of 26 nM. This guide will compare its known properties with those of other CHI3L1 inhibitors, namely the small molecule K284 and anti-CHI3L1 antibodies.
In Vitro Efficacy Comparison
While specific in vitro efficacy data for this compound in functional cellular assays is not widely published, its high potency in inhibiting the CHI3L1-heparan sulfate interaction suggests significant potential. For a comparative perspective, the in vitro effects of other CHI3L1 inhibitors are summarized below.
| Inhibitor | Target/Mechanism | Cell Line(s) | Assay | Results | Reference |
| This compound | Inhibits CHI3L1-heparan sulfate interaction | Not specified | Biochemical Assay (IC50) | IC50 = 26 nM | MedChemExpress |
| K284 | Binds to the chitin-binding domain of CHI3L1, preventing interaction with IL-13Rα2 | A549, H460 (lung cancer) | Cell Proliferation | Concentration-dependent inhibition of cell growth | Choi et al. |
| A549, H460 (lung cancer) | Cell Migration | Concentration-dependent inhibition of cell migration | Choi et al. | ||
| Anti-CHI3L1 Antibody | Neutralizes CHI3L1 | Lewis Lung Carcinoma (LLC) | Cell Proliferation | Attenuated tumor cell growth | Yu et al.[4] |
| A549 (lung cancer) | Cell Migration & Invasion | Attenuated migration and invasion | Yu et al.[4] |
In Vivo Efficacy Comparison
Detailed in vivo studies for this compound are not yet publicly available. The following table summarizes the in vivo efficacy of alternative CHI3L1 inhibitors in preclinical cancer models.
| Inhibitor | Animal Model | Cancer Type | Key Findings | Reference |
| K284 | C57BL/6 mice with B16F10 cells | Melanoma | Significantly inhibited lung metastasis at 0.5 mg/kg | Choi et al. |
| Nude mice with A549 cells | Lung Cancer | Significantly inhibited lung metastasis at 0.5 mg/kg | Choi et al. | |
| Anti-CHI3L1 Antibody | C57BL/6 mice with LLC cells | Lung Cancer | Significantly suppressed tumor growth and metastasis at 0.5 mg/kg | Yu et al.[4] |
| Nude mice with MDA-MB-231 cells | Breast Cancer | Suppressed tumor growth | Chen et al.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the efficacy of CHI3L1 inhibitors.
In Vitro Assays
1. Cell Proliferation/Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the CHI3L1 inhibitor (e.g., this compound, K284) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
2. Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Starve cancer cells in serum-free medium for 24 hours.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of the CHI3L1 inhibitor and seed them into the upper chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Analysis: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet. Count the stained cells under a microscope.
In Vivo Assay
Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ A549 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice).[5]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the CHI3L1 inhibitor (e.g., this compound, K284) or vehicle control via a suitable route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule.[4]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors for further analysis.
Mandatory Visualizations
CHI3L1 Signaling Pathway
Caption: CHI3L1 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Generalized workflow for preclinical evaluation of a CHI3L1 inhibitor.
References
- 1. Potential Roles and Future Perspectives of Chitinase 3-like 1 in Macrophage Polarization and the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase-3 like-protein-1 function and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL13Rα2 as a crucial receptor for Chi3l1 in osteoclast differentiation and bone resorption through the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐Chi3L1 antibody suppresses lung tumor growth and metastasis through inhibition of M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Future Perspectives and Conclusions from Animal Models of CHI3L1-Related Inflammation-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of CHI3L1-IN-2: A Comparative Analysis Across Cell Lines
A detailed examination of the chitinase 3-like 1 (CHI3L1) inhibitor, CHI3L1-IN-2, reveals a potent biochemical inhibitory activity. However, a comprehensive understanding of its effects across different cell lines requires a comparative approach with other known CHI3L1 inhibitors for which cellular activity data is more readily available. This guide provides a comparative overview of this compound and other inhibitors, details the experimental protocols for assessing their activity, and visualizes the key signaling pathways and experimental workflows.
Chitinase 3-like 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancers, including glioblastoma, colorectal, and lung cancer.[1][2] Its multifaceted role in promoting cell proliferation, migration, tissue remodeling, and angiogenesis has made it a compelling therapeutic target.[3] this compound has emerged as a specific inhibitor of CHI3L1, demonstrating a high biochemical potency with an half-maximal inhibitory concentration (IC50) of 26 nM for the interaction between CHI3L1 and heparan sulfate.[4] While specific cell-based activity data for this compound is not extensively available in the public domain, a comparative analysis with other well-characterized CHI3L1 inhibitors can provide valuable insights into its potential cellular effects.
Comparative Activity of CHI3L1 Inhibitors
To contextualize the potential efficacy of this compound, this section summarizes the reported cellular activities of other notable CHI3L1 inhibitors across various cancer cell lines. This data, presented in Table 1, highlights the anti-proliferative effects of these compounds and provides a benchmark for future studies on this compound.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| K284 | A549 | Lung Carcinoma | 2.5 | [1] |
| H460 | Lung Carcinoma | 2.7 | [1] | |
| Ebractenoid F | A549 | Lung Carcinoma | 60 (24h), 38 (72h) | [5] |
| H460 | Lung Carcinoma | 54 (24h), 38 (72h) | [5] | |
| Compound 1-7 | - | Biochemical Assay | 15.4 | |
| Compound 1-4 | - | Biochemical Assay | 23.5 | |
| This compound | - | Biochemical Assay | 0.026 | [4] |
Table 1: Comparative IC50 values of various CHI3L1 inhibitors. The data for K284 and Ebractenoid F represent cell viability assays, while the data for Compounds 1-7, 1-4, and this compound are from biochemical assays measuring the inhibition of protein-protein or protein-carbohydrate interactions.
Understanding the Mechanism: The CHI3L1 Signaling Pathway
CHI3L1 exerts its diverse cellular effects by activating several downstream signaling pathways, primarily the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Inhibition of CHI3L1 is expected to attenuate these signaling cascades, leading to reduced cell proliferation, migration, and inflammatory responses. The following diagram illustrates the central role of CHI3L1 in these pathways.
Experimental Protocols for Assessing Inhibitor Activity
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential. The following sections provide methodologies for key experiments used to evaluate the activity of CHI3L1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CHI3L1 inhibitor (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules downstream of CHI3L1.
-
Cell Lysis: Treat cells with the CHI3L1 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, p-p65 (NF-κB), and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cytokine Measurement (ELISA)
This assay quantifies the secretion of inflammatory cytokines, such as IL-8 and TNF-α, which are often regulated by CHI3L1.
-
Sample Collection: Collect the cell culture supernatant after treating cells with the CHI3L1 inhibitor.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., human IL-8 or TNF-α).
-
Standard Curve: Generate a standard curve using recombinant cytokines of known concentrations.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Experimental Workflow for Cross-Validation
A systematic workflow is crucial for the comprehensive evaluation of a novel inhibitor like this compound. The following diagram outlines a logical experimental progression from initial biochemical validation to cellular and mechanistic studies.
References
- 1. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8r42 - Structure of CHI3L1 in complex with inhibititor 2 - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Two closely related human members of chitinase-like family, CHI3L1 and CHI3L2, activate ERK1/2 in 293 and U373 cells but have the different influence on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for chi3L1-IN-2
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for the chitinase-3-like protein 1 (CHI3L1) inhibitor, chi3L1-IN-2.
Handling and Storage of this compound
Before disposal, it is critical to understand the proper handling and storage of this compound to minimize waste and prevent accidental exposure.
| Parameter | Recommendation | Source |
| Storage Temperature (Pure Form) | -20°C for up to 3 years, 4°C for up to 2 years | [1] |
| Storage Temperature (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | [1][2] |
| Shipping | Room temperature in the continental US; may vary elsewhere. | [1] |
| Appearance | Oil (Off-white to light yellow) | [1] |
Proper Disposal Procedures for this compound
As a chemical inhibitor used in research, this compound and its associated waste must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4] The following step-by-step guidance outlines the proper disposal procedures.
1. Waste Characterization and Segregation:
-
This compound Solid Waste: Unused or expired pure this compound should be collected as solid chemical waste.
-
This compound Solutions: Solutions of this compound, typically in solvents like DMSO, must be collected as liquid chemical waste. Do not mix with aqueous waste unless the experimental protocol dictates it.
-
Contaminated Labware (Sharps): Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[5]
-
Contaminated Labware (Non-Sharps): Pipette tips, tubes, gloves, and other disposable labware contaminated with this compound should be collected in a designated, leak-proof container lined with a chemical waste bag.
-
Aqueous Waste: Aqueous solutions containing this compound from experimental procedures should be collected separately as aqueous chemical waste.
2. Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the name "this compound" and any solvents present.
-
Keep waste containers securely closed except when adding waste.[4]
-
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Ensure that incompatible waste streams are segregated to prevent reactions.[5][6] For instance, do not store acidic waste with basic waste.
3. Disposal of Empty Containers:
-
Empty containers that held pure this compound or its solutions must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before disposal.[4][7]
-
The first rinseate should be collected as hazardous chemical waste.[7] Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect all rinsates as hazardous waste.
-
After rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream (e.g., glass recycling or regular trash, as per institutional policy).[4]
4. Requesting Waste Pickup:
-
Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor.[5][6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
This guidance is based on general principles of laboratory chemical safety. Always consult your institution's specific waste disposal policies and Safety Data Sheets for any chemicals used in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling chi3L1-IN-2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the CHI3L1 inhibitor, chi3L1-IN-2, including detailed personal protective equipment (PPE) protocols and experimental workflows.
This document provides critical safety and logistical information for the handling and use of this compound, a potent inhibitor of Chitinase-3-Like Protein 1 (CHI3L1). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. This guidance is based on the Safety Data Sheet (SDS) provided by the manufacturer and general best practices for handling potent small molecule inhibitors.
| Area of Protection | Required PPE | Specifications & Best Practices |
| Eye and Face | Safety glasses with side shields or goggles; Face shield | A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing. |
| Hand | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory coat | A flame-retardant lab coat that fully covers the arms is required. Ensure the coat is buttoned to provide maximum protection. |
| Respiratory | Use in a well-ventilated area; Respirator (if needed) | Work should be conducted in a chemical fume hood. If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
| Procedure | Guidelines |
| Receiving | Inspect the package for any signs of damage upon arrival. Verify that the container is sealed and labeled correctly. |
| Preparation | For reconstitution, it is recommended to prepare a stock solution, for example, 10 mM in DMSO.[1] |
| Handling | Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapor. Use in a chemical fume hood. |
| Storage (Solid) | Store the solid form of this compound at -20°C for up to 3 years.[2] |
| Storage (Solution) | Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of used gloves, lab coats, and other contaminated disposable materials in the designated hazardous waste container. |
Experimental Protocols
The following section provides a detailed methodology for a representative experiment investigating the effect of this compound on cancer cell viability. This protocol is a synthesized example based on common laboratory practices for similar compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line known to express CHI3L1.
Materials:
-
This compound
-
Cancer cell line (e.g., glioblastoma or colon cancer cells)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
The following diagrams illustrate key signaling pathways associated with CHI3L1 and a typical experimental workflow for evaluating a CHI3L1 inhibitor.
Caption: Key signaling pathways activated by CHI3L1.
Caption: A typical workflow for evaluating a CHI3L1 inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
